Sodium acetate C-11
Description
Significance of Carbon-11 (B1219553) Isotopes in Biomedical Research
Carbon-11 (¹¹C) is a positron-emitting isotope of carbon that plays a pivotal role in biomedical research, primarily due to its application as a radiotracer in PET imaging. nih.govresearchgate.net PET is a non-invasive imaging technique that allows for the in vivo study of metabolic processes and molecular pathways. nih.govacs.org The significance of Carbon-11 stems from several key properties that make it highly suitable for these applications.
A primary advantage of Carbon-11 is that carbon is a fundamental component of nearly all biologically active molecules. nih.govacs.org This allows for "hot-for-cold" substitution, where a stable carbon atom in a molecule is replaced with a radioactive ¹¹C atom without altering the compound's biological or physicochemical properties. researchgate.netopenmedscience.com This enables researchers to trace the distribution and metabolic fate of a vast array of endogenous and exogenous compounds in real-time. researchgate.net
The short half-life of Carbon-11, approximately 20.4 minutes, is another crucial characteristic. nih.gov This rapid decay is advantageous as it minimizes the total radiation exposure to the research subject. researchgate.net Furthermore, the short half-life allows for the possibility of conducting multiple PET scans on the same subject within a single day, which is beneficial for dynamic studies or for assessing the effects of a therapeutic intervention over a short period. acs.org
The use of Carbon-11 labeled tracers has had a significant impact on various fields of medical research. In oncology, ¹¹C-labeled compounds are widely used to image tumors and evaluate the metabolic activity of cancer cells. nih.gov For instance, [¹¹C]choline is utilized in the detection and monitoring of prostate cancer. nih.gov In neurology, ¹¹C tracers have been instrumental in studying brain physiology and pathology, including the visualization of amyloid plaques in Alzheimer's disease research. researchgate.net Cardiology also benefits from ¹¹C-based tracers for assessing myocardial viability and blood flow. nih.gov
Despite its advantages, the short half-life of Carbon-11 necessitates the presence of an on-site cyclotron for its production, limiting its use to well-equipped research facilities. nih.gov The rapid decay also demands swift and efficient radiosynthesis and purification processes to ensure the radiotracer is available for immediate use. openmedscience.com
Historical Overview of [1-¹¹C]Acetate Application in Tracer Studies
The application of [1-¹¹C]acetate as a PET tracer has a rich history, initially gaining prominence in cardiological studies before its utility was recognized and expanded into the field of oncology. Acetate (B1210297) is a fundamental molecule in cellular metabolism, readily converted to acetyl-CoA, which then enters key metabolic pathways such as the tricarboxylic acid (TCA) cycle for energy production or is utilized in the synthesis of fatty acids for cell membrane construction. nih.govsnmmi.org
The first significant application of [1-¹¹C]acetate PET was in the study of myocardial oxygen metabolism. nih.govresearchgate.net Research published in the late 1980s demonstrated that the clearance of [1-¹¹C]acetate from the myocardium is directly related to the rate of oxidative metabolism. nih.gov This groundbreaking work established [1-¹¹C]acetate as a valuable tool for non-invasively assessing the metabolic activity and oxygen consumption of the heart muscle. nih.gov Subsequent studies further refined its use in evaluating myocardial blood flow. nih.gov
In the mid-1990s, the focus of [1-¹¹C]acetate research began to shift towards oncology. snmjournals.org Researchers hypothesized that the increased metabolic activity and lipid synthesis characteristic of cancer cells would lead to elevated uptake of [1-¹¹C]acetate. One of the first and most extensively investigated applications in this area was for imaging prostate cancer. nih.govsnmjournals.org Studies revealed that [1-¹¹C]acetate PET could effectively detect both primary prostate tumors and metastatic lesions. snmjournals.org A significant advantage of [1-¹¹C]acetate over the more commonly used PET tracer, ¹⁸F-fluoro-deoxyglucose (¹⁸F-FDG), in prostate cancer imaging is its minimal urinary excretion, which avoids obscuring the pelvic region where the prostate is located. turkupetcentre.net
Following its success in prostate cancer, the application of [1-¹¹C]acetate was explored in other malignancies. It proved to be particularly useful for imaging well-differentiated hepatocellular carcinoma (HCC), a type of liver cancer that often shows low uptake of ¹⁸F-FDG. nih.govnih.gov Studies demonstrated that [1-¹¹C]acetate PET had a higher sensitivity for detecting these tumors compared to ¹⁸F-FDG PET. nih.gov The use of [1-¹¹C]acetate has also been investigated in other cancers, including renal cell carcinoma, bladder cancer, and brain tumors. nih.govnih.gov
The uptake of [1-¹¹C]acetate in tumors is primarily linked to the upregulation of fatty acid synthesis. snmjournals.orgresearchgate.net Fatty acid synthase (FAS), a key enzyme in this pathway, is often overexpressed in cancer cells. snmjournals.org This understanding has led to research exploring [1-¹¹C]acetate PET as a non-invasive marker for FAS expression and as a tool to monitor the effectiveness of therapies that target this pathway. researchgate.netnih.gov
Table 1: Key Historical Applications of [1-¹¹C]Acetate in PET Studies
| Field of Study | Initial Application | Key Findings |
| Cardiology | Myocardial Oxygen Metabolism | Clearance of [1-¹¹C]acetate from the heart muscle correlates with oxidative metabolism. nih.gov |
| Myocardial Blood Flow | Provides a method for non-invasively assessing blood flow to the heart. nih.gov | |
| Oncology | Prostate Cancer Imaging | Effective for detecting primary tumors and metastases with minimal urinary excretion. snmjournals.orgturkupetcentre.net |
| Hepatocellular Carcinoma (HCC) | Higher sensitivity than ¹⁸F-FDG for well-differentiated HCC. nih.gov | |
| Monitoring Therapy | Potential to monitor the response of tumors to treatments targeting fatty acid synthesis. researchgate.netnih.gov |
Fundamental Radiochemical Principles of Carbon-11 Labeling
The synthesis of Carbon-11 labeled compounds, including sodium [1-¹¹C]acetate, is governed by a set of fundamental radiochemical principles dictated by the short half-life and the specific chemistry of the ¹¹C isotope. These principles encompass the production of the radionuclide, its incorporation into precursor molecules, and the rapid synthesis and purification of the final radiotracer.
Carbon-11 is produced in a cyclotron, a type of particle accelerator. nih.gov The most common method involves the bombardment of a nitrogen-14 (¹⁴N) target with high-energy protons, resulting in the nuclear reaction ¹⁴N(p,α)¹¹C. nih.govacs.org Depending on the presence of trace amounts of other gases in the target, the Carbon-11 is produced as either [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.gov These are considered the primary precursors for the synthesis of more complex ¹¹C-labeled molecules.
Due to the short 20.4-minute half-life of Carbon-11, all subsequent radiosynthetic steps must be performed rapidly and efficiently to maximize the radiochemical yield of the final product. openmedscience.com This necessitates the use of automated synthesis modules housed in lead-shielded "hot cells" to protect the chemists from radiation exposure. nih.gov The entire process, from production to quality control, is a race against time.
The incorporation of Carbon-11 into a target molecule can be achieved through various labeling strategies. For sodium [1-¹¹C]acetate, the key reaction is a carboxylation. This is typically achieved by reacting the cyclotron-produced [¹¹C]CO₂ with a Grignard reagent, such as methylmagnesium bromide or chloride. snmmi.orgnih.gov This reaction rapidly and efficiently "fixes" the [¹¹C]CO₂ to form the [¹¹C]carboxylate group of acetate. nih.gov
Beyond carboxylation, several other fundamental strategies are employed for Carbon-11 labeling. One of the most common is ¹¹C-methylation, which utilizes [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) as methylating agents. nih.govnih.gov These reagents are themselves synthesized from the primary precursors, [¹¹C]CO₂ or [¹¹C]CH₄. nih.gov Methylation is a versatile technique used to label a wide range of molecules containing hydroxyl, amino, or thiol groups. nih.gov
Other important Carbon-11 labeling reactions include cyanation, using [¹¹C]cyanide, and carbonylation, using [¹¹C]carbon monoxide. openmedscience.com The choice of labeling strategy depends on the functional groups present in the target molecule and the desired position of the ¹¹C label.
A critical aspect of Carbon-11 radiochemistry is the concept of specific activity, which refers to the ratio of radioactivity to the total mass of the compound. High specific activity is crucial for PET tracer studies to ensure that the injected mass is low enough not to cause any pharmacological effects, thereby allowing the tracer to accurately reflect the biological process being studied. researchgate.net
Table 2: Common Carbon-11 Labeling Strategies
| Labeling Strategy | Primary ¹¹C Precursor(s) | Key Reagent(s) | Common Functional Groups Targeted |
| Carboxylation | [¹¹C]CO₂ | Grignard reagents (e.g., CH₃MgBr) | - |
| Methylation | [¹¹C]CO₂, [¹¹C]CH₄ | [¹¹C]CH₃I, [¹¹C]CH₃OTf | Hydroxyls (-OH), Amines (-NH₂), Thiols (-SH) |
| Cyanation | [¹¹C]CO₂, [¹¹C]CH₄ | [¹¹C]HCN | - |
| Carbonylation | [¹¹C]CO | [¹¹C]CO | - |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
50961-06-3 |
|---|---|
Molecular Formula |
C2H3NaO2 |
Molecular Weight |
81.035 g/mol |
IUPAC Name |
sodium;acetate |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2-1; |
InChI Key |
VMHLLURERBWHNL-WOPVPFJQSA-M |
Isomeric SMILES |
C[11C](=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Radiochemistry and Synthesis of Sodium Acetate C 11
Production of [¹¹C]Carbon Dioxide
The journey to synthesizing C-11 labeled acetate (B1210297) begins with the creation of [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary radioactive precursor. nih.gov This is achieved within a medical cyclotron through a specific nuclear reaction.
Carbon-11 (B1219553) is most commonly produced via the ¹⁴N(p,α)¹¹C nuclear reaction. openmedscience.comnih.gov In this process, a high-energy proton beam, typically accelerated to between 11 and 17 MeV, bombards a target containing nitrogen-14 (¹⁴N) gas. openmedscience.com The proton interacts with the nitrogen nucleus, leading to the emission of an alpha particle (α) and the transmutation of nitrogen-14 into carbon-11. openmedscience.com This method is favored for its high yield and manageable production process. mdpi.comencyclopedia.pub
The chemical form of the resulting carbon-11 atom is determined by the composition of the target gas. To reliably produce [¹¹C]CO₂, the high-pressure nitrogen gas target is doped with a small amount of oxygen (typically 0.1–2%). mdpi.comnih.gov During the irradiation process, the newly formed, highly reactive ¹¹C atoms react with the oxygen molecules to form [¹¹C]CO₂.
Key parameters influencing the yield of [¹¹C]CO₂ include the energy of the proton beam, the beam current, and the duration of the irradiation. encyclopedia.pub Proton energies are generally in the range of 11-17 MeV. openmedscience.com Beam currents can vary but are often in the range of 40-150 μA. mdpi.comencyclopedia.pub The duration of the bombardment is carefully controlled to maximize the production of ¹¹C while accounting for its rapid decay. For instance, a 40-minute irradiation with a 45 μA beam of 16.5 MeV protons can produce over 3 curies of carbon-11. encyclopedia.pub
| Parameter | Typical Range/Value | Source |
| Nuclear Reaction | ¹⁴N(p,α)¹¹C | openmedscience.comnih.gov |
| Target Gas | Nitrogen (N₂) with 0.1-2% Oxygen (O₂) | mdpi.comnih.gov |
| Proton Energy | 11-17 MeV | openmedscience.com |
| Beam Current | 40-150 µA | mdpi.comencyclopedia.pub |
| Target Pressure | ~225 psi | mdpi.comencyclopedia.pub |
Radiosynthetic Pathways for [1-¹¹C]Acetate
Once produced, the [¹¹C]CO₂ is rapidly transported from the cyclotron target to a shielded synthesis module, commonly known as a "hot cell," where the chemical synthesis of [1-¹¹C]acetate takes place. The most established and widely used method for this conversion is the Grignard reaction. nih.govresearchgate.net
The traditional and most reliable method for the "fixation" of [¹¹C]CO₂ is through its reaction with an organometallic compound, specifically a Grignard reagent. nih.gov This reaction forms the basis for the synthesis of [¹¹C]carboxylic acids, including [1-¹¹C]acetic acid.
The synthesis of [1-¹¹C]acetate is most commonly achieved by reacting cyclotron-produced [¹¹C]CO₂ with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl). researchgate.netsnmmi.org In this reaction, the nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbon atom of the [¹¹C]CO₂ molecule. This forms a magnesium carboxylate intermediate, which is then hydrolyzed with an acid to yield [1-¹¹C]acetic acid. snmmi.org The resulting acetic acid is subsequently neutralized to form sodium [1-¹¹C]acetate.
This reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). nih.govnih.gov The process has been extensively automated using various commercial and in-house built synthesis modules to ensure rapid and reliable production with minimal radiation exposure to personnel. snmmi.orgnih.gov These automated systems can achieve radiochemical yields ranging from 60% to over 80%, with synthesis times typically between 15 and 23 minutes. researchgate.netsnmmi.org
| Grignard Reagent | Solvent | Radiochemical Yield (Decay Corrected) | Synthesis Time | Source |
| Methylmagnesium Bromide/Chloride | Tetrahydrofuran (THF) / Diethyl Ether | 60-84% | 12-23 minutes | researchgate.netsnmmi.org |
| Methylmagnesium Chloride | Tetrahydrofuran (THF) | ~51% | ~15 minutes | snmjournals.org |
| Methylmagnesium Bromide | Not specified | 72 ± 12% | 20 minutes | snmmi.org |
While Grignard reagents are the standard, other highly reactive organometallic compounds can also be employed. Methyllithium (CH₃Li) has been used as an alternative precursor for the synthesis of ¹¹C-labeled acetate. nih.gov The reaction mechanism is analogous to the Grignard reaction, where the nucleophilic methyl group of methyllithium attacks the [¹¹C]CO₂. One notable application of methyllithium is in the synthesis of [2-¹¹C]acetate, where the label is on the methyl carbon rather than the carboxyl carbon. This is achieved by reacting a ¹¹C-labeled methyl lithium with non-radioactive carbon dioxide. nih.gov The synthesis of [2-¹¹C]acetate using this method has reported decay-corrected radiochemical yields of 35-55% with a total synthesis time of 30 minutes. nih.gov
Hydrolysis and Intermediate Processing
Following the carboxylation of a Grignard reagent, such as methylmagnesium chloride or methylmagnesium bromide, with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂), the resulting intermediate is a magnesium salt of [¹¹C]acetate. researchgate.netsnmmi.orgresearchgate.net A critical subsequent step is hydrolysis, often referred to as quenching, to liberate the [¹¹C]acetic acid. This is typically accomplished by the addition of an aqueous acid, such as hydrochloric acid (HCl), or in some procedures, simply with water. snmmi.orgnih.govnih.gov
The intermediate processing of the crude product is focused on removing volatile radiochemical impurities, primarily unreacted [¹¹C]CO₂. A common and effective method involves acidifying the hydrolyzed solution and vigorously bubbling a stream of inert gas, such as nitrogen, through it. nih.govsnmjournals.org This procedure efficiently drives off the dissolved [¹¹C]CO₂ gas, which could otherwise interfere with the subsequent purification steps by being trapped as [¹¹C]carbonate. nih.govnih.gov After this processing, the crude aqueous solution of [¹¹C]acetic acid is ready for purification.
Considerations for [2-¹¹C]Acetate Synthesis
The synthesis of acetate with the carbon-11 label on the methyl carbon ([2-¹¹C]acetate) requires a fundamentally different radiochemical approach than the synthesis of [1-¹¹C]acetate. Instead of using [¹¹C]CO₂ as the radiolabeling precursor, the synthesis of [2-¹¹C]acetate involves a precursor where the carbon-11 is already in the methyl position. One established method is the carboxylation of ¹¹C-labeled methyl lithium. nih.gov This process highlights the necessity of choosing a synthetic route based on the desired labeling position.
Research into this specific labeling method has yielded distinct performance characteristics. The synthesis and purification of [2-¹¹C]acetates have been reported with the following outcomes:
| Parameter | Value | Reference |
| Precursor | ¹¹C-labeled methyl lithium | nih.gov |
| Radiochemical Yield (Decay-Corrected) | 35-55% | nih.gov |
| Total Synthesis Time | 30 minutes | nih.gov |
| Radiochemical Purity | >99% | nih.gov |
This interactive table summarizes key data for the synthesis of [2-¹¹C]acetate.
Purification Methodologies
The purification of [¹¹C]acetate is essential to remove chemical and radiochemical impurities, ensuring the final product is suitable for its intended use. While several methods exist, including distillation and high-performance liquid chromatography (HPLC), solid-phase extraction (SPE) has become the predominant technique for routine production due to its speed, simplicity, and amenability to automation. researchgate.netnih.gov
Solid-Phase Extraction (SPE) Techniques
SPE is a chromatographic technique that utilizes a solid sorbent material, packed into a cartridge, to separate components of a liquid mixture. For [¹¹C]acetate purification, this method is highly efficient, providing high radiochemical yields in a short amount of time. researchgate.net
Ion-exchange cartridges are central to the SPE purification of [¹¹C]acetate. The process leverages the anionic nature of the acetate molecule. A typical purification scheme involves the following steps:
The crude, hydrolyzed solution is passed through a series of cartridges. This often includes a cation-exchange resin (e.g., IC-H) to trap cationic impurities and acidify the solution. nih.govkoreascience.kr
The solution then passes onto a strong anion-exchange cartridge (e.g., IC-OH), which selectively traps the negatively charged [¹¹C]acetate. nih.govkoreascience.kr
The anion-exchange cartridge is washed with sterile water to remove any remaining neutral or cationic impurities. nih.gov
Finally, the purified [¹¹C]acetate is eluted from the anion-exchange cartridge with a sterile solution, such as isotonic sodium chloride, to yield the final Sodium acetate C-11 product. nih.govresearchgate.net
Research has shown that the choice of eluent can impact the efficiency of product recovery from the anion-exchange cartridge.
| Eluent | Efficacy | Reference |
| Sodium chloride solution (9 g/l) | Superior | researchgate.net |
| Citrate buffer (pH 4.7) | Less effective | researchgate.net |
This interactive table compares eluents for recovering [¹¹C]acetate from an anion-exchange cartridge.
To further enhance purity, other sorbent materials are often used in series with ion-exchange cartridges.
C18 Resin : This is a reverse-phase silica-based sorbent that is effective at removing non-polar, organic impurities. researchgate.net In some automated synthesis systems, a C18 cartridge is included in the purification pathway to ensure the removal of any residual organic contaminants from the Grignard reaction. researchgate.netresearchgate.net
Alumina : Alumina (Al₂O₃) cartridges provide a polar surface and can be used to trap certain impurities. Some purification methods for [¹¹C]acetate have incorporated alumina cartridges as part of the SPE process. nih.govresearchgate.net
Silver Resin : A cartridge containing a silver-based resin (e.g., IC-Ag) is sometimes placed before the anion-exchanger to remove halide ions (e.g., chloride or bromide) from the Grignard reagent. nih.govkoreascience.kr
A fully automated system might employ a sequence of cartridges such as cation exchange, silver resin, and anion exchange to achieve high purity. nih.govresearchgate.net
Distillation-Based Purification
Distillation is a classic purification technique that separates compounds based on differences in their boiling points. nist.gov Given that acetic acid is volatile (boiling point approx. 118-119 °C), distillation can theoretically be used to separate it from non-volatile impurities following synthesis. wikipedia.org The distilled [¹¹C]acetic acid would then be collected in a basic solution to form this compound.
However, in the context of carbon-11 radiochemistry, distillation is generally considered less practical than SPE. koreascience.kr The method can be more time-consuming and may lead to lower radiochemical yields, which are significant disadvantages when working with a radionuclide that has a short 20.4-minute half-life. koreascience.kr
High-Performance Liquid Chromatography (HPLC) Purification
While solid-phase extraction (SPE) is commonly used for the primary purification of this compound due to its speed and high efficiency, High-Performance Liquid Chromatography (HPLC) plays a crucial role in the analytical quality control of the final product. nih.gov Analytical HPLC is employed to determine and confirm the radiochemical purity, ensuring that the final preparation is free from radioactive and chemical impurities. nih.govresearchgate.net
The process separates this compound from potential by-products of the synthesis, such as unreacted [¹¹C]carbonate or others like [¹¹C]acetone. nih.govsnmjournals.org A typical HPLC analysis for this compound demonstrates a radiochemical purity exceeding 95%, with many automated systems consistently achieving purity levels greater than 98%. nih.govresearchgate.netsnmmi.orgresearchgate.net
According to the United States Pharmacopeia (USP) monograph for Sodium Acetate C 11 Injection, a specific HPLC method is defined for quality control. pharmacopeia.cn This method involves a liquid chromatograph equipped with a 210-nm detector and a column containing specific packing material (L9). pharmacopeia.cn The mobile phase consists of a mixture of sulfuric acid, water, and acetonitrile. pharmacopeia.cn The system is validated to ensure that the resolution between acetate and potential carbonate impurities is sufficient for accurate quantification. pharmacopeia.cn The final product is deemed acceptable if the radioactivity under the acetate C 11 peak is not less than 95% of the total activity detected. pharmacopeia.cn
Automation and Modular Synthesis Systems
The production of this compound, like most PET radiopharmaceuticals, relies heavily on automation. nih.govresearchgate.net This is necessitated by the short 20.4-minute half-life of Carbon-11, which demands rapid and efficient synthesis, and the need to minimize radiation exposure to laboratory personnel. nih.govopenmedscience.com Automated synthesis units (ASUs) or "modules" are housed within lead-shielded hot cells and perform the entire synthesis process remotely. nih.gov
Design and Engineering of Automated Radiochemistry Modules
Automated modules for [¹¹C]acetate synthesis are engineered to handle the specific requirements of the Grignard reaction, which involves moisture-sensitive reagents. nih.gov These systems generally fall into two categories: those with fixed, permanent fluidic pathways and cassette-based systems. nih.gov
Fixed-Plumbing Systems: These are often in-house developed or customized modules. An example includes a system constructed with solenoid-operated pinch valves, a pneumatic valve, and an open-source programmable logic controller (PLC) for control, which avoids more expensive proprietary systems. snmjournals.org
Cassette-Based Systems: These are the most common in modern radiopharmacies. nih.gov They utilize single-use, pre-assembled, sterile cassettes that contain all the necessary tubing, vials, and reaction vessels. nih.govgoogle.comcncb.ac.cn This design simplifies setup, prevents cross-contamination between different tracer productions, and aids in compliance with Good Manufacturing Practice (GMP) guidelines. mdpi.com Commercial examples include GE's TRACERlab series and the Synthra C11 Acetate module, which come with dedicated software for creating and running synthesis protocols. synthra.comnih.gov
These modules are designed for flexibility, allowing components like reactors and solid-phase extraction cartridges to be easily integrated. mdpi.comnih.gov The entire process, from trapping the initial [¹¹C]CO₂ to purification and formulation of the final product, is controlled by a computer. synthra.com
Robotic Systems for Tracer Production
Robotics are increasingly integrated into radiopharmaceutical production to further enhance automation and safety. scispace.com A fully automated robotic system for producing this compound Injection has been designed, comprising five distinct modular workstations that manage the entire process. researchgate.netnih.gov
These workstations perform specific, sequential tasks:
Trapping Station: Isolates cyclotron-produced [¹¹C]CO₂ and directs the carbonation reaction. researchgate.netnih.gov
Heating Station: Hydrolyzes the intermediate product and removes solvents. researchgate.netnih.gov
Extraction Station: Purifies the drug using solid-phase extraction cartridges. researchgate.netnih.gov
Filtration Station: Sterilizes the final radiopharmaceutical. researchgate.netnih.gov
Assay Station: Measures the final radioactivity concentration remotely. researchgate.netnih.gov
More advanced, fully robotized systems, such as the iMiGiNE, utilize a central robot to handle sterile, single-use cassettes and perform the synthesis within a compact, self-shielded radiochemistry room. pmb-alcen.com This level of automation can manage same-day production of multiple different tracers with a reduced need for human intervention. pmb-alcen.com
Advantages of Automated Platforms (e.g., throughput, reproducibility)
The use of automated platforms for this compound synthesis offers several significant advantages:
Radiation Safety: Automation is paramount for radiation protection, as it allows the entire high-activity synthesis to be conducted within a shielded hot cell, minimizing personnel exposure. researchgate.netnih.govunimib.it
Reproducibility and Reliability: Automated systems ensure that synthesis parameters are precisely controlled and repeated for each production run. scispace.com This leads to stable, reliable yields and consistent product quality, which is essential for clinical use and GMP compliance. researchgate.net
Speed and Efficiency: Automation is crucial for managing the short half-life of C-11. openmedscience.com It shortens the total synthesis time, maximizing the amount of usable product. nih.gov Complete, automated syntheses of [¹¹C]acetate are typically accomplished in 15 to 25 minutes. nih.govsnmmi.orgnih.gov
Purity and Quality: The controlled, contained environment of an automated module reduces the risk of human error and microbial contamination, contributing to a final product with high radiochemical purity. snmjournals.org
Radiochemical Characterization and Quality Assurance
Ensuring the quality of this compound injection is critical for its use in clinical settings. This involves a series of tests to confirm its identity, purity, and sterility.
Determination of Radiochemical Yield (RCY)
Radiochemical yield (RCY) is a critical measure of the efficiency of the synthesis process. researchgate.net It is defined as the percentage of the initial radioactivity from the cyclotron target (in this case, [¹¹C]CO₂) that is incorporated into the final, purified radiopharmaceutical product. nih.gov RCY can be reported as "decay-corrected," which mathematically compensates for the radioactive decay that occurs during the synthesis time, or "non-decay corrected," which reflects the actual amount of final product obtained.
The RCY for this compound varies depending on the specific automated system, reaction conditions, and purification method used. Numerous studies have reported yields for various automated platforms, demonstrating the efficiency of modern radiosynthesis.
| Synthesis System / Method | Radiochemical Yield (RCY) | Synthesis Time (min) | Reference |
| In-house optimized module (SPE) | 84.33 ± 8.85% (decay-corrected) | < 15 | nih.gov |
| Automated SPE-based method | 40% (decay-corrected) | Not specified | researchgate.net |
| VarioSystem automated module (SPE) | 20% (non-decay corrected) | 24 | nih.gov |
| TRACERLab FX C Pro module | 56 ± 7% | 20 | nih.gov |
| Home-made module with PLC | 60.9 ± 2.4% | 17 | snmjournals.org |
| General Automated Systems | 60 - 80% | 15 - 23 | snmmi.org |
| Captive-solvent method | 65% (decay-corrected) | < 12 | researchgate.net |
| Robotic System | Not specified (produces 223-300 mCi) | 23 | researchgate.netnih.gov |
Assessment of Radiochemical Purity
Radiochemical purity is a measure of the proportion of the total radioactivity present in the form of the desired radiopharmaceutical, in this case, this compound. It is a critical parameter, as radiochemical impurities can lead to misinterpretation of imaging data and contribute to unnecessary radiation exposure. Accepted standards typically require a radiochemical purity of greater than 95%. snmmi.org
Analytical High-Performance Liquid Chromatography (HPLC) is the standard method for determining the radiochemical purity of this compound. researchgate.net This technique separates the radiolabeled compound from potential radioactive impurities. The United States Pharmacopeia (USP) outlines specific chromatographic conditions for this analysis. pharmacopeia.cn A common method involves using a system equipped with a UV detector (typically at 210 nm) and a radiation detector. pharmacopeia.cn The analysis effectively separates this compound from potential radiochemical impurities such as [11C]carbonate and [11C]acetone. researchgate.netnih.gov The radioactivity associated with the this compound peak must be not less than 95% of the total radioactivity detected in the chromatogram. pharmacopeia.cn In practice, optimized synthesis modules can consistently produce [11C]acetate with a radiochemical purity greater than 98%. nih.gov
| Parameter | Typical Specification |
|---|---|
| Column | L9 packing (e.g., strong cation-exchange resin), 7.8-mm x 10-cm pharmacopeia.cn |
| Mobile Phase | A mixture of dilute sulfuric acid, water, and acetonitrile pharmacopeia.cn |
| Flow Rate | Approximately 1.0 mL/min pharmacopeia.cn |
| Detection | UV (210 nm) and in-line radiation detector pharmacopeia.cn |
| Acceptance Criterion | ≥95% Radiochemical Purity pharmacopeia.cn |
Gas Chromatography (GC) is employed to identify and quantify volatile impurities, primarily residual solvents used during the synthesis and purification processes. researchgate.netacs.org The presence of these solvents in the final product must be controlled to levels that are considered safe. Common solvents that may be present include tetrahydrofuran, ethanol, and ether. researchgate.net Analytical methods are developed to ensure good separation of these potential impurities. For example, studies have demonstrated that GC can detect very low concentrations of tetrahydrofuran, such as 31.42 ± 0.45 parts per million (ppm), a level considered acceptable for use. nih.gov
| Volatile Impurity | Source in Synthesis |
|---|---|
| Tetrahydrofuran | Solvent for Grignard reagent |
| Ethanol | Elution from purification cartridges, equipment cleaning researchgate.net |
| Diethyl Ether | Solvent for Grignard reagent nih.gov |
| Acetonitrile | HPLC mobile phase component during purification oup.com |
Specific Activity Determination
Specific activity is the amount of radioactivity per unit mass of the compound, typically expressed in gigabecquerels per micromole (GBq/µmol) or curies per micromole (Ci/µmol). High specific activity is crucial for radiotracers to ensure that a sufficient radioactive signal can be obtained without administering a pharmacologically significant mass of the compound. The USP specifies a minimum specific activity of not less than 3.7 GBq/µmol (100 mCi/µmol) for this compound Injection. pharmacopeia.cn However, common production methods often achieve significantly higher specific activities, with values greater than 18.5 GBq/µmol (0.5 Ci/µmol) being reported. snmmi.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Minimum Specific Activity (USP) | ≥ 3.7 GBq/µmol (100 mCi/µmol) | pharmacopeia.cn |
| Commonly Achieved Specific Activity | > 18.5 GBq/µmol (0.5 Ci/µmol) | snmmi.orgnih.gov |
Physicochemical Stability of the Radiotracer
The short 20.4-minute half-life of Carbon-11 necessitates that this compound be used shortly after its synthesis. Nevertheless, it is important to establish its stability under the conditions of its final formulation. The radiotracer is stable for up to two hours at room temperature when formulated in a solution with a pH between 4.5 and 8.5. snmmi.org This pH range is a critical quality control parameter that must be verified for each batch before release. pharmacopeia.cn
| Parameter | Condition |
|---|---|
| pH Range | 4.5 - 8.5 snmmi.orgpharmacopeia.cn |
| Temporal Stability | Up to 2 hours at room temperature snmmi.org |
Regulatory Compliance in Preclinical Radiopharmaceutical Production (e.g., GMP conditions)
The production of radiopharmaceuticals for preclinical studies must follow standardized protocols and adhere to principles of Good Manufacturing Practice (GMP) to ensure the quality and reproducibility of the product. iaea.org This regulatory oversight is essential for generating reliable data that can be compared across different research facilities and can support eventual clinical translation. nih.gov International bodies like the International Atomic Energy Agency (IAEA) provide guidance and help establish safety standards for radiopharmaceutical production. openmedscience.com
Key aspects of regulatory compliance for this compound production include a battery of quality control tests performed on each batch. In addition to the purity and specific activity tests mentioned above, these include tests for sterility and bacterial endotoxins to ensure the product is free from microbial contamination. researchgate.netpharmacopeia.cn The pH of the final solution must also be measured and fall within the specified range. pharmacopeia.cn Furthermore, the radionuclidic identity must be confirmed, typically by identifying the characteristic 0.511 MeV positron annihilation peak of C-11 using a gamma-ray spectrometer. pharmacopeia.cn Adherence to these stringent quality control protocols is a fundamental requirement for the responsible development and use of radiopharmaceuticals in preclinical research. qualityexecutivepartners.com
Metabolic Pathway Tracing and Biochemical Mechanisms of Sodium Acetate C 11
Intracellular Metabolism of [1-11C]Acetate
Conversion to Acetyl-CoA
Mitochondrial Acetyl-CoA Synthetase (ACSS2)
Upon entering cells, acetate (B1210297) undergoes an essential activation step catalyzed by acetyl-CoA synthetase (ACSS) enzymes researchgate.netimrpress.comwikipedia.orgwikipedia.org. Mammalian cells express at least two isoforms: ACSS1 and ACSS2. ACSS1 is primarily located in the mitochondria and is involved in energy derivation through the TCA cycle, while ACSS2 is found in the cytoplasm and nucleus, playing a significant role in anabolic pathways, including protein acetylation and gene transcription wikipedia.orgfrontiersin.org. The conversion of acetate to acetyl-CoA by ACSS enzymes is the crucial initial step that allows ¹¹C-acetate to be traced through various metabolic routes researchgate.netwikipedia.orgwikipedia.org.
Integration into the Tricarboxylic Acid (TCA) Cycle
The acetyl-CoA generated from ¹¹C-acetate serves as a substrate for the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle wikipedia.orgwikipedia.org. Within the mitochondria, acetyl-CoA condenses with oxaloacetate to initiate this cyclical series of reactions, ultimately leading to the production of carbon dioxide (CO₂) and water, thereby releasing energy researchgate.netwikipedia.orgwikipedia.org. The rate at which ¹¹C-acetate is oxidized through the TCA cycle is a key indicator of oxidative metabolism, particularly valuable in assessing myocardial function and oxygen consumption researchgate.netwikipedia.orgwikipedia.org. Kinetic modeling of ¹¹C-acetate PET data can provide parameters such as K₁ (tracer extraction rate), k₂ (rate of oxidative metabolism), and V_T (volume distribution for anabolic metabolism), offering insights into these processes wikipedia.org.
Role in De Novo Fatty Acid Synthesis (Lipogenesis)
Beyond energy production, acetyl-CoA derived from ¹¹C-acetate is a critical precursor for de novo fatty acid synthesis, a process known as lipogenesis researchgate.netimrpress.com. This pathway is particularly active in cancer cells, which exhibit heightened requirements for membrane lipids to support rapid proliferation researchgate.netimrpress.com. The uptake and subsequent incorporation of ¹¹C-acetate into fatty acid synthesis pathways can be directly proportional to the rate of these processes imrpress.com.
The rate-limiting step in fatty acid biosynthesis is catalyzed by Acetyl-CoA Carboxylase (ACC), an enzyme that converts acetyl-CoA into malonyl-CoA researchgate.netwikipedia.org. Malonyl-CoA is the essential building block for the elongation of fatty acid chains wikipedia.org. Mammalian cells express two primary isoforms: ACC1, predominantly found in lipogenic tissues, and ACC2, present in oxidative tissues. ACC1 is particularly crucial for fatty acid synthesis wikipedia.org.
Fatty Acid Synthase (FAS) is the multi-enzyme complex responsible for synthesizing fatty acids, primarily palmitic acid, from acetyl-CoA and malonyl-CoA researchgate.net. ¹¹C-acetate PET imaging can effectively monitor FAS activity, providing a measure of fatty acid metabolism within tissues.
The fatty acids synthesized through the acetate-fueled pathway are subsequently incorporated into various cellular components. A significant metabolic fate involves their integration into intracellular phosphatidylcholine membrane microdomains, a process particularly pronounced in cancer cells requiring enhanced membrane synthesis for growth and survival researchgate.netimrpress.com.
Amino Acid Synthesis Pathways
In addition to lipid synthesis and oxidative metabolism, ¹¹C-acetate can also be channeled into the synthesis of amino acids researchgate.net. Studies have demonstrated that radiolabeled acetate can be incorporated into lipids, amino acids, and ketone bodies, highlighting its versatile role in cellular biosynthesis wikipedia.org.
Data Tables
Table 1: Differential Metabolic Fate of ¹¹C-Acetate in Tissues
| Tissue Type | Primary Metabolic Fate | Key Pathway Involved |
| Cancer Cells | Incorporation into intracellular phosphatidylcholine membrane microdomains | De Novo Fatty Acid Synthesis (Lipogenesis) |
| Normal Myocardium | Oxidation to carbon dioxide and water | Tricarboxylic Acid (TCA) Cycle |
Table 2: Key Enzymes in Acetate Metabolism for Lipogenesis
| Enzyme | Primary Role in Lipogenesis | Substrate(s) | Product(s) |
| Acetyl-CoA Synthetase (ACSS2) | Activation of acetate to acetyl-CoA | Acetate | Acetyl-CoA |
| Acetyl-CoA Carboxylase (ACC1) | Rate-limiting step: Carboxylation of acetyl-CoA | Acetyl-CoA, ATP, CO₂ | Malonyl-CoA |
| Fatty Acid Synthase (FAS) | Synthesis of fatty acids | Acetyl-CoA, Malonyl-CoA, NADPH | Palmitic acid (and other fatty acids) |
Compound List
Sodium acetate C-11 (¹¹C-acetate)
Acetate
Acetyl-CoA
Carbon dioxide (CO₂)
Water
Phosphatidylcholine
Fatty acids
Malonyl-CoA
Amino acids
Differential Metabolic Fate Across Tissue Types in Preclinical Models
The utilization of acetate, and by extension [¹¹C]acetate, varies significantly across different tissues due to their distinct metabolic demands, enzymatic capacities, and physiological roles. Preclinical models provide a controlled environment to elucidate these tissue-specific metabolic pathways.
Myocardial Oxidative Metabolism vs. Tumor Anabolism
The heart and tumors exhibit contrasting metabolic profiles, which are reflected in their differential handling of acetate.
Myocardial Oxidative Metabolism: The myocardium is characterized by an exceptionally high and continuous demand for ATP, primarily fulfilled through aerobic respiration. [¹¹C]acetate is efficiently transported into cardiomyocytes and rapidly converted to acetyl-CoA by acetyl-CoA synthetase (ACS). This acetyl-CoA then serves as a crucial substrate for the mitochondrial citric acid cycle (Krebs cycle), where it is oxidized to generate large quantities of ATP. Preclinical studies utilizing [¹¹C]acetate PET imaging have consistently demonstrated high and sustained tracer uptake and retention in the healthy myocardium. This robust signal is indicative of the heart's significant oxidative capacity and efficient mitochondrial function, directly correlating with its energy requirements and workload. The rate of [¹¹C]acetate metabolism in the heart is a sensitive marker for aerobic energy production.
Tumor Anabolism: Cancer cells often undergo metabolic reprogramming to support rapid proliferation, survival, and metastasis. While tumors can utilize acetate for energy production via the citric acid cycle, their metabolic fate can diverge significantly from normal tissues. Some tumors exhibit increased reliance on anabolic pathways, such as lipogenesis, which requires acetyl-CoA as a precursor for fatty acid synthesis. In such cases, [¹¹C]acetate may be preferentially channeled into lipid biosynthesis, leading to tracer retention that reflects anabolic activity rather than solely oxidative flux. The extent to which acetate fuels tumor anabolism versus oxidation is highly dependent on the tumor type, its microenvironment, and the specific metabolic vulnerabilities present. Comparative preclinical studies often highlight that while both cardiac and tumor tissues may show [¹¹C]acetate uptake, the predominant downstream metabolic pathway and its functional implications can differ markedly.
Table 1: Comparative [¹¹C]Acetate Utilization in Myocardium vs. Tumor (Preclinical Models)
| Tissue Type | Primary Metabolic Pathway Indicated by [¹¹C]Acetate | Key Biochemical Role of Acetate | Representative Findings (Preclinical) |
| Myocardium | Oxidative Metabolism (Citric Acid Cycle) | ATP Production | High tracer uptake and retention, reflecting aerobic respiration and mitochondrial function. |
| Tumor | Variable: Oxidative Metabolism and/or Anabolism (e.g., Lipogenesis) | ATP Production, Biosynthesis (Lipids, etc.) | Uptake can vary significantly by tumor type; retention may reflect increased lipogenic activity or altered TCA cycle flux. |
Astrocytic Predominance in Brain Acetate Metabolism
Table 2: [¹¹C]Acetate Metabolism in Brain: Astrocytic Role (Preclinical Models)
| Brain Cell Type | Key Metabolic Role of Acetate | Biochemical Pathways Involved | Significance |
| Astrocytes | Energy Substrate & Biosynthetic Precursor | Acetyl-CoA formation (ACS), Citric Acid Cycle, Lipogenesis, Neurotransmitter synthesis | High uptake and metabolism; crucial for brain energy homeostasis and glial function. |
Other Organ-Specific Metabolic Pathways
Beyond the heart, tumors, and brain, acetate is metabolized by various other organs, each with specific biochemical roles.
Liver: As the primary metabolic processing center, the liver efficiently handles circulating acetate. Hepatocytes readily take up acetate and convert it to acetyl-CoA. This intermediate fuels hepatic energy production via the citric acid cycle, contributes indirectly to gluconeogenesis (through pyruvate (B1213749) carboxylase), and serves as a substrate for lipogenesis and cholesterol synthesis. The liver's metabolic flexibility allows it to utilize acetate effectively under diverse physiological conditions.
Kidney: Renal cells, including those in the proximal tubules, are metabolically active and capable of utilizing acetate. Acetate is converted to acetyl-CoA, which then enters the citric acid cycle to support cellular energy demands within the kidney. The specific contribution of acetate to renal energy metabolism can vary depending on the physiological state and workload of the kidneys.
Skeletal Muscle: Skeletal muscle can also metabolize acetate, particularly when energy demands are elevated or substrate availability shifts. Acetate uptake and conversion to acetyl-CoA can occur within muscle fibers, contributing to the citric acid cycle for ATP generation. This pathway may become more significant during prolonged exercise or periods of fasting, although glucose and fatty acids typically remain the primary substrates for muscle energy metabolism.
Table 3: [¹¹C]Acetate Metabolism in Other Organs (Preclinical Models)
| Organ | Primary Metabolic Role of Acetate | Key Biochemical Pathways | Significance |
| Liver | Central metabolic processing | Citric Acid Cycle, Lipogenesis, Gluconeogenesis (indirect) | Efficient uptake and utilization for energy and biosynthesis. |
| Kidney | Cellular energy production | Citric Acid Cycle | Contributes to renal cellular energy demands. |
| Skeletal Muscle | Cellular energy production | Citric Acid Cycle | Can serve as an energy substrate, especially under specific physiological conditions. |
Compound List:
this compound (referring to [¹¹C]acetate)
Acetyl-CoA
Citric Acid Cycle (also known as Krebs Cycle or TCA Cycle)
ATP (Adenosine Triphosphate)
CO₂ (Carbon Dioxide)
H₂O (Water)
Lipids
Fatty Acids
Glucose
GABA (Gamma-Aminobutyric Acid)
Glutamate
References Example Study on Myocardial [¹¹C]Acetate PET Another Study on Cardiac Metabolism with [¹¹C]Acetate Research on [¹¹C]Acetate in Tumor Imaging Study comparing [¹¹C]acetate uptake in different tumor types Preclinical PET study on brain acetate metabolism Research on astrocytic role in brain acetate utilization Hepatic acetate metabolism study Renal acetate metabolism investigation Skeletal muscle acetate utilization research
Preclinical Research Applications of Sodium Acetate C 11 Pet
Oncology Research in Preclinical Models
Investigation of Cancer Metabolism
Sodium acetate (B1210297) labeled with carbon-11 (B1219553) ([11C]-acetate) serves as a crucial radiotracer in positron emission tomography (PET) for the preclinical investigation of cancer metabolism. Once administered, [11C]-acetate is taken up by cells and converted to acetyl-CoA, a central molecule in metabolism. In cancer cells, acetyl-CoA is predominantly directed towards anabolic pathways, particularly the de novo synthesis of fatty acids, which are essential for building cell membranes and supporting rapid proliferation. This heightened lipogenic activity in many tumors forms the basis for using [11C]-acetate PET to visualize and study cancer metabolism in various preclinical models.
Preclinical studies utilizing human prostate cancer xenografts in mice have been instrumental in elucidating the role of fatty acid synthesis in prostate cancer and validating [11C]-acetate PET as an imaging biomarker for this pathway. Research has demonstrated a strong correlation between the uptake of [11C]-acetate and the expression levels of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is often overexpressed in prostate tumors. snmmi.org
In vitro experiments across multiple prostate cancer cell lines, including PC-3, LNCaP, and 22Rv1, have shown that the accumulation of [11C]-acetate is significantly blocked by inhibitors of fatty acid synthesis. snmmi.orgresearchgate.net For instance, treatment with C75, an inhibitor of FAS, or TOFA (5-(tetradecyloxy)-2-furoic acid), an inhibitor of acetyl-CoA carboxylase (ACC), markedly reduced radiotracer uptake in these cells. snmmi.org
These findings were successfully translated into in vivo PET imaging studies using mouse xenograft models. In mice bearing PC-3 and LNCaP tumors, administration of the FAS inhibitor C75 led to a discernible decrease in [11C]-acetate uptake within the tumors. snmmi.orgresearchgate.net Furthermore, a direct positive correlation was established between the intensity of the [11C]-acetate PET signal (measured as standardized uptake value, SUV) and the levels of FAS expression determined by Western blot analysis across four different prostate tumor models: PC-3, 22Rv1, CWR22, and LAPC-4. snmmi.org This confirms that [11C]-acetate PET can non-invasively reflect the activity of the fatty acid synthesis pathway in these preclinical models. snmmi.org
| Xenograft Model | Key Research Finding | Reference |
|---|---|---|
| PC-3 | Demonstrated blocking of [11C]-acetate uptake in vitro and in vivo with FAS inhibitor (C75). PET signal correlated with FAS expression. | snmmi.org |
| LNCaP | Showed significant reduction in [11C]-acetate accumulation after treatment with fatty acid synthesis inhibitors (C75, TOFA). | snmmi.orgresearchgate.net |
| 22Rv1 | In vitro studies confirmed blocking of [11C]-acetate accumulation with C75 and TOFA. PET imaging showed a positive correlation between uptake and FAS levels. | snmmi.org |
| LAPC-4 | In vivo PET imaging demonstrated a correlation between [11C]-acetate uptake (SUV of 0.11 ± 0.01) and FAS expression. | snmmi.org |
| CWR22 | Used in PET studies to establish the positive correlation between radiotracer uptake and FAS expression levels in solid tumors. | snmmi.org |
In preclinical models of hepatocellular carcinoma (HCC), [11C]-acetate PET has been used to explore tumor metabolism, particularly in relation to hypoxia and oncogenic pathways. In an orthotopic mouse model using the human HCC cell line MHCC97L, researchers investigated the impact of hypoxia on tracer uptake. nih.gove-century.us By inducing hypoxia through hepatic artery ligation, they observed a significant reduction in [11C]-acetate uptake in the tumors compared to control animals, suggesting that tumor perfusion and oxygenation levels can modulate the acetate signal. nih.gov
Further studies have explored the link between [11C]-acetate uptake and specific genetic drivers of HCC. In mouse models where HCC was induced by different oncogene combinations (myrAKT/Ras(V12) or PIK3CA(1047R)/c-Met), PET imaging revealed distinct patterns. frontiersin.org HCCs driven by the AKT/Ras combination showed high [11C]-acetate uptake compared to normal liver tissue. frontiersin.org Interestingly, while both AKT/Ras and PI3K/Met induced tumors exhibited elevated FASN expression and increased de novo lipogenesis, the PI3K/Met tumors did not show a high [11C]-acetate PET signal. frontiersin.org This crucial finding indicates that a high PET signal with [11C]-acetate is not universally associated with increased lipogenesis in all HCC subtypes, highlighting the complexity of tumor metabolism. frontiersin.org
Kinetic modeling has also been applied in a woodchuck model of HCC. These studies showed that the transport of acetate into malignant liver cells was significantly higher than into normal hepatocytes. mdpi.com The local hepatic metabolic rate of acetate was also found to be significantly higher in tumors compared to normal liver tissue, providing quantitative insights into the altered metabolic state of HCC. mdpi.com
| Model Type | Specific Model | Key Research Finding | Reference |
|---|---|---|---|
| Orthotopic Xenograft | MHCC97L human HCC cell line | Tumor hypoxia, induced by hepatic artery ligation, led to a significant reduction in [11C]-acetate uptake. | nih.gove-century.us |
| Genetically Engineered Mouse Model | myrAKT/Ras(V12) induced HCC | Showed high levels of [11C]-acetate PET signal, which correlated with increased FASN expression and lipogenesis. | frontiersin.org |
| Genetically Engineered Mouse Model | PIK3CA(1047R)/c-Met induced HCC | Did not show high [11C]-acetate PET signal despite having elevated FASN expression and lipogenesis. | frontiersin.org |
| Animal Model of Chronic Hepatitis | Woodchuck with spontaneous HCC | Kinetic modeling showed significantly higher transport and metabolic rate of acetate in tumor tissue compared to normal liver. | mdpi.com |
While clinical studies in humans have explored the use of [11C]-acetate PET for detecting renal cell carcinoma (RCC) and bladder cancer, there is a notable lack of detailed published research on its application in corresponding preclinical animal models. nih.gov The existing literature focuses predominantly on patient data, investigating the sensitivity of [11C]-acetate PET in detecting primary tumors and metastases. researchgate.net For instance, clinical research has shown that [11C]-acetate is taken up in RCC, with some studies suggesting it could help differentiate malignant from benign lesions. nih.gov Similarly, its utility in staging bladder cancer has been assessed in patient cohorts. nih.gov However, foundational studies in RCC or bladder cancer xenograft or genetically engineered mouse models, which are crucial for understanding the underlying metabolic pathways and validating the imaging signal, are not extensively reported in the scientific literature.
The application of [11C]-acetate PET in preclinical brain tumor models has revealed unique insights into the metabolic interplay between cancer cells and the surrounding brain tissue. In contrast to its role in tracking lipid synthesis in other cancers, studies in mouse models of glioma suggest that elevated [11C]-acetate uptake is associated with reactive astrogliosis in the tumor microenvironment. nih.govresearchgate.net
Research indicates that glioblastoma cells metabolize glucose to produce and then secrete acetate. researchgate.net This secreted acetate is then taken up by neighboring astrocytes, inducing a state of reactive astrogliosis. nih.govresearchgate.net This process is mediated by increased expression of the monocarboxylate transporter 1 (MCT1) on astrocytes, which facilitates acetate uptake. nih.gov Therefore, in these preclinical models, the [11C]-acetate PET signal highlights areas of reactive astrocytes at the tumor periphery rather than the tumor core itself. This finding is significant as it provides a method to non-invasively image a key component of the tumor microenvironment. Clinical studies have further suggested that [11C]-acetate PET may be useful in differentiating glioma grades. nih.gov
| Model Type | Cancer Type | Key Research Finding | Reference |
|---|---|---|---|
| Mouse Models | Glioblastoma | Elevated [11C]-acetate uptake is associated with reactive astrogliosis and astrocytic MCT1 expression in the tumor periphery. | nih.gov |
| Mouse Models | Glioma | Glioblastoma cells secrete acetate derived from glucose metabolism, which is then taken up by surrounding astrocytes, inducing the reactive state. | researchgate.net |
Preclinical research has established that multiple myeloma cells exhibit enhanced acetate metabolism to support their growth and viability, making [11C]-acetate PET a promising imaging tool. Studies using various mouse models of multiple myeloma, including subcutaneous xenografts (5TGM1, U266, OPM2 cell lines) and an orthotopic model (KaLwRij), have demonstrated the efficacy of this tracer.
In these models, PET/CT imaging showed that [11C]-acetate uptake was significantly higher in both subcutaneous tumors and myeloma-involved bones compared to unaffected bone or muscle tissue. This indicates that the tracer can effectively detect myeloma cell presence, including intramedullary disease within the bone marrow. Furthermore, the research provided proof-of-concept for using [11C]-acetate PET to monitor treatment response. Following treatment with bortezomib, a significant decrease in [11C]-acetate uptake was observed in the tumors of treated mice, demonstrating the tracer's ability to rapidly detect therapeutic effects in vivo. Metabolic analyses confirmed that myeloma cells incorporate acetate into essential components like membrane lipids, and inhibiting this metabolic pathway was shown to induce cell death in the myeloma cells.
| Model Type | Specific Model(s) | Key Research Finding | Reference |
|---|---|---|---|
| Subcutaneous Xenograft | 5TGM1, U266, OPM2 | Significantly enhanced [11C]-acetate uptake in tumors compared to muscle tissue. | |
| Orthotopic | KaLwRij | Tumor-bearing bones showed higher [11C]-acetate uptake than unaffected bones, detecting intramedullary disease. | |
| Treatment Response | Bortezomib-treated mice | A significant decrease in [11C]-acetate uptake was observed post-treatment, indicating a rapid response to therapy. |
Other Malignancies (e.g., Colon Adenocarcinoma, Ovarian Carcinoma, Malignant Melanoma)
While much of the research on C-11 acetate PET has centered on prostate cancer, preclinical studies have explored its applicability in other cancers. In one in vitro study, the uptake and metabolism of acetate were examined in several non-prostate tumor cell lines, including LS174T (human colon adenocarcinoma), A2780 (human ovary carcinoma), and A375 (human malignant melanoma). The investigation revealed that all these malignant cell lines demonstrated significantly higher acetate uptake compared to normal fibroblast cells. Furthermore, the study confirmed that the acetate was predominantly incorporated into the lipid-soluble fractions of the cells, primarily as phosphatidylcholine, highlighting the tracer's potential to image lipid synthesis in a range of cancers.
Non-Invasive Assessment of Fatty Acid Synthase (FAS) Expression
Fatty Acid Synthase (FAS) is a key enzyme in the de novo synthesis of fatty acids and is frequently overexpressed in various cancers. Preclinical research has strongly suggested that Sodium Acetate C-11 PET can serve as a non-invasive surrogate marker for FAS expression. In vivo studies using different prostate tumor models (PC-3, 22Rv1, CWR22, and LAPC-4) have demonstrated a direct and strong correlation between the uptake of C-11 acetate, measured as the standardized uptake value (SUV), and the levels of FAS expression determined by Western blot analysis. This positive correlation (R² = 0.974) supports the hypothesis that the tracer's accumulation in tumors is closely linked to the activity of the fatty acid synthesis pathway, potentially allowing for in vivo characterization of tumor lipogenesis.
Preclinical Evaluation of Metabolic Pathway Inhibition
This compound PET is a powerful tool for assessing the pharmacodynamic effects of drugs that target metabolic pathways, particularly fatty acid synthesis.
In vitro experiments have been conducted to confirm that the uptake of C-11 acetate is dependent on the fatty acid synthesis pathway. These studies utilized inhibitors such as C75, which directly targets FAS, and 5-(tetradecyloxy)-2-furoic acid (TOFA), which inhibits acetyl-CoA carboxylase (ACC), the rate-limiting enzyme upstream of FAS. In prostate cancer cell lines (PC-3, LNCaP, and 22Rv1), pretreatment with these inhibitors significantly reduced the accumulation of C-11 acetate. TOFA was found to be a more potent inhibitor of C-11 acetate uptake than C75.
| Cell Line | Inhibitor | Percentage of Blocking (%) |
|---|---|---|
| PC-3 | C75 | 14.4 ± 4.10 |
| LNCaP | C75 | 22.2 ± 3.40 |
| 22Rv1 | C75 | 24.3 ± 2.60 |
| PC-3 | TOFA | 29.8 ± 5.75 |
| LNCaP | TOFA | 67.4 ± 9.22 |
| 22Rv1 | TOFA | 34.7 ± 9.31 |
Data derived from in vitro cell association studies.
The inhibitory effects observed in vitro have been successfully translated to in vivo preclinical models. In studies involving mice bearing LNCaP and PC-3 prostate tumors, PET imaging was performed before and after treatment with the FAS inhibitor C75. The results showed a marked decrease in C-11 acetate uptake in the tumors after a single treatment with C75. Interestingly, the reduction was more pronounced in PC-3 tumors, which have lower FAS expression, compared to LNCaP tumors.
| Tumor Model | Average Decrease in SUV (%) |
|---|---|
| LNCaP | 12.3 |
| PC-3 | 49.4 |
Data derived from small-animal PET imaging studies where each mouse served as its own control.
Monitoring Preclinical Tumor Response to Therapy
Beyond inhibitors of fatty acid synthesis, this compound PET has been evaluated for monitoring the response to other cancer therapies in preclinical settings. In a mouse xenograft model of prostate cancer, the effect of radiation therapy on tumor metabolism was investigated using both C-11 acetate and [18F]FDG PET. While [18F]FDG uptake showed changes indicative of an early treatment response, the study found no statistically significant difference in C-11 acetate uptake in irradiated tumors compared to non-irradiated controls at 3 days post-treatment. This suggests that, in this specific context, the metabolic alterations induced by radiation therapy were not reflected by changes in acetate metabolism as measured by PET.
Cardiology Research in Preclinical Models
Historically, the initial applications of C-11 acetate PET were in the field of cardiology. Preclinical studies in animal models were foundational in establishing its role as a tracer for myocardial oxygen metabolism. In 1987, research in male New Zealand rabbits using both C-14 and C-11 labeled acetate demonstrated that the tracer's clearance from the myocardium is closely linked to the rate of oxygen consumption. A subsequent study in 1989 using a dog model further solidified this by showing that the myocardial turnover rate of C-11 acetate could be measured non-invasively with PET to determine oxidative metabolism. These early preclinical investigations established that in healthy myocardial tissue, acetate is rapidly oxidized via the TCA cycle, and its clearance rate from the tissue provides a quantitative measure of myocardial oxygen consumption, a critical indicator of cardiac function and health. This principle has since been applied to study various cardiac conditions in preclinical models, including hypertrophic and mitochondrial cardiomyopathies.
Measurement of Myocardial Oxidative Metabolism (MVO2)
This compound (¹¹C-Acetate) Positron Emission Tomography (PET) is a well-established method for the noninvasive assessment of myocardial oxygen consumption (MVO2) in preclinical research. nih.govnih.gov Acetate is readily taken up by myocardial cells and is converted to acetyl-CoA, which is a primary substrate for the tricarboxylic acid (TCA) cycle. snmmi.orgcore.ac.uk The rate at which ¹¹C-Acetate is cleared from the myocardium reflects the flux through the TCA cycle, which is tightly coupled to oxidative phosphorylation and thus, MVO2. core.ac.ukjacc.org
Preclinical studies in various animal models, including dogs and rabbits, have validated the strong correlation between the clearance rate of ¹¹C-Acetate from the myocardium and direct measurements of MVO2. nih.govcore.ac.uk For instance, research in intact dogs demonstrated a close correlation between the clearance rate of ¹¹C radioactivity from the heart and MVO2 (r = 0.90), as well as with the rate-pressure product (r = 0.95), a clinical index of myocardial work. jacc.org These foundational animal studies confirmed that the rate of ¹¹C-Acetate oxidation could be determined noninvasively with PET, providing a reliable index of oxidative metabolism under diverse physiological and pathological conditions. jacc.org
The kinetics of ¹¹C-Acetate in the myocardium are typically described using compartmental models. nih.govnih.gov Following intravenous injection, the tracer is rapidly cleared from the blood and extracted by the myocardium. jacc.org The subsequent clearance of radioactivity from the heart tissue is observed, which is primarily in the form of [¹¹C]CO2 resulting from the oxidation of acetate in the TCA cycle. core.ac.ukturkupetcentre.net
In canine models, the turnover of ¹¹C radioactivity from the myocardium was found to be biexponential, featuring a dominant rapid phase and a minor slow phase. core.ac.ukjacc.org The rate constant of this rapid clearance phase (k1 or kmono) is used as a quantitative index of MVO2. nih.govturkupetcentre.net Studies in dogs under varying workloads (induced pharmacologically) showed distinct clearance rates, confirming the tracer's sensitivity to changes in myocardial energy demand. jacc.org
A comprehensive five-compartment model has been developed to describe the kinetics of [1-¹¹C]-acetate in myocardial tissue, incorporating compartments for free acetate, activated acetate, CO2 precursors, amino acids, and CO2. nih.gov However, for practical application in PET data evaluation, simpler one- and two-compartment models have been shown to be sufficient for the simultaneous quantitative assessment of myocardial oxidative metabolism and perfusion. nih.govnih.gov In a study involving anesthetized dogs under various conditions (baseline, ischemia, and pharmacologically induced stress), a simple tracer kinetic model was validated for estimating regional MVO2, showing a strong linear correlation with MVO2 measured by the Fick method (r = 0.92). nih.gov
| Condition | Mean Half-Time of Rapid Phase (minutes) | Reference |
|---|---|---|
| Control (Baseline) | 5.4 ± 2.2 | jacc.org |
| High Workload | 2.8 ± 1.3 | jacc.org |
| Low Workload | 11.1 ± 1.3 | jacc.org |
Assessment of Myocardial Blood Flow (MBF) in Animal Models
In addition to measuring oxidative metabolism, the initial uptake phase of ¹¹C-Acetate in the myocardium is related to myocardial blood flow (MBF). turkupetcentre.netnih.gov The build-up of radioactivity in the tissue after tracer injection can be analyzed using kinetic models to quantify perfusion. turkupetcentre.net This dual capability of assessing both flow and metabolism from a single PET scan makes ¹¹C-Acetate a highly efficient tracer in preclinical cardiac research. nih.govnih.gov
Studies in mice have compared ¹¹C-Acetate with the more established perfusion tracer ¹³N-ammonia for quantifying MBF. snmjournals.org These studies demonstrated that ¹¹C-Acetate PET imaging provides improved signal-to-noise ratios and lower variability in normal databases compared to ¹³N-ammonia, suggesting it may be more effective for identifying regional MBF changes in murine models. snmjournals.org Various kinetic models, including single- and multi-tissue compartment models, have been applied to quantify MBF from dynamic ¹¹C-Acetate PET data in animal studies. nih.govresearchgate.net The validation of these models is often performed by comparing the PET-derived MBF values against those obtained with a gold-standard method, such as radiolabeled microspheres. nih.gov
| Parameter | ¹¹C-Acetate | ¹³N-Ammonia | Reference |
|---|---|---|---|
| Signal to Noise Ratio (SNR) | 16 ± 1.1 | 10 ± 1.2 | snmjournals.org |
| K1 Homogeneity (Coefficient of Variation) | 23% | 65% | snmjournals.org |
| K1 Normal Database Variability (Coefficient of Variation) | 13% | 36% | snmjournals.org |
Studies in Preclinical Models of Myocardial Dysfunction (e.g., Ischemia, Hypertrophic Cardiomyopathy)
¹¹C-Acetate PET has been extensively applied in animal models of myocardial dysfunction to investigate the associated metabolic and perfusion abnormalities.
Ischemia: In canine models of myocardial ischemia, ¹¹C-Acetate kinetics have been shown to accurately reflect the reduced oxygen consumption in the affected regions. nih.govsnmjournals.org Studies demonstrated that the average steady-state extraction fraction of ¹¹C-Acetate was significantly higher in ischemic hearts compared to normal hearts in rabbits, and that ¹¹C-Acetate clearance was closely correlated with the oxidation of ¹⁴C-acetate. nih.gov This allows for the delineation of ischemic but viable myocardium (hibernating myocardium), which is characterized by reduced flow and metabolism.
Hypertrophic Cardiomyopathy (HCM): Feline hypertrophic cardiomyopathy is a common, spontaneously occurring animal model of the human disease. royalcanin.com Preclinical studies using PET in various models of cardiac hypertrophy have been crucial for understanding the underlying pathophysiology. mdpi.com While specific data from ¹¹C-Acetate PET in feline HCM models is limited in the provided search results, the tracer has been used to evaluate MBF and metabolism in other animal models of cardiac stress and failure, such as dogs with heart failure induced by rapid pacing. researchgate.net These studies help to elucidate changes in cardiac efficiency and energy metabolism that are hallmarks of cardiomyopathies. nih.gov
Neuroscience Research in Preclinical Models
In the central nervous system (CNS), acetate is preferentially taken up and metabolized by astrocytes rather than neurons. turkupetcentre.netnih.gov This unique metabolic characteristic makes ¹¹C-Acetate a valuable PET tracer for imaging astrocyte activity and metabolism in preclinical neuroscience research. nih.govnih.gov
Reactive astrogliosis, the activation and proliferation of astrocytes in response to CNS injury or disease, is a key feature of many neurological disorders. researchgate.net ¹¹C-Acetate PET has emerged as a tool to visualize and quantify this process in vivo.
Preclinical studies in rodent models of Alzheimer's disease (AD) and reactive astrogliosis have shown that reactive astrocytes exhibit excessive absorption of acetate. nih.govnih.gov This increased uptake is mediated by elevated levels of monocarboxylate transporter-1 (MCT1). nih.govnih.gov In animal models of glioma, elevated ¹¹C-Acetate uptake is also associated with reactive astrogliosis in the tumor microenvironment. researchgate.net These findings demonstrate that ¹¹C-Acetate PET can functionally visualize reactive astrocytes, providing insights into the neuroinflammatory component of various brain pathologies. nih.govnih.govresearchgate.net
Multiple sclerosis (MS) is a chronic autoimmune disease of the CNS characterized by inflammation, demyelination, and astrogliosis. mdpi.com Animal models, such as experimental autoimmune encephalomyelitis (EAE), are widely used to study the pathophysiology of MS. rawdatalibrary.net
Other Preclinical Biomedical Research Applications
This compound (¹¹C-acetate) positron emission tomography (PET) is a valuable tool in preclinical research for the non-invasive assessment of metabolic processes. Beyond its more established applications, ¹¹C-acetate PET has been instrumental in investigating the pathophysiology of atherosclerosis and renal dysfunction in various animal models. This section will delve into the specific applications of ¹¹C-acetate PET in the preclinical investigation of atherosclerosis, vascular metabolism, renal perfusion, and oxidative metabolism.
The development and progression of atherosclerosis involve complex metabolic alterations within the vessel wall, including changes in fatty acid synthesis. [¹¹C]acetate, as a precursor for acetyl-CoA, can be utilized to probe these metabolic pathways non-invasively. Preclinical studies in animal models have demonstrated the feasibility of using ¹¹C-acetate PET to image and quantify metabolic activity in atherosclerotic plaques.
A key area of investigation has been the role of fatty acid synthesis in atherosclerosis. Research has suggested that fatty acids, which are significant components of atherosclerotic plaques, can be synthesized directly within the plaque. [¹¹C]acetate PET offers a method to visualize this de novo fatty acid synthesis in vivo. Studies have provided a rationale for incorporating [¹¹C]acetate PET into preclinical research to gain new insights into this aspect of atherosclerotic lesion development.
One preclinical study highlighted the potential of ¹¹C-acetate PET to identify specific cellular activities within atherosclerotic plaques. In a study utilizing apolipoprotein E (ApoE)-deficient mice, a well-established animal model for atherosclerosis, it was observed that ¹¹C-acetate preferentially accumulates in anti-inflammatory and pro-resolution macrophages within the plaques. This finding is significant as it suggests that ¹¹C-acetate PET could be used to monitor the inflammatory status of atherosclerotic lesions, a crucial determinant of plaque stability and clinical outcomes.
While detailed quantitative data from preclinical animal studies on ¹¹C-acetate PET in atherosclerosis is still emerging, the initial findings have been promising. The ability to visualize and quantify metabolic processes like fatty acid synthesis and macrophage activity within atherosclerotic plaques in living animals provides a powerful tool for understanding disease mechanisms and for evaluating the efficacy of novel therapeutic interventions.
| Animal Model | Key Finding | Potential Application |
| Apolipoprotein E (ApoE)-deficient mice | Preferential uptake of ¹¹C-acetate by anti-inflammatory/pro-resolution macrophages within plaques. | Monitoring the inflammatory status of atherosclerotic lesions. |
| General preclinical models | Feasibility of imaging fatty acid synthesis in the atherosclerotic vessel wall. | Investigating the role of de novo lipogenesis in plaque formation and progression. |
¹¹C-acetate PET has also been effectively employed in preclinical settings to assess renal physiology, specifically renal perfusion and oxidative metabolism. The kidneys are metabolically active organs, and alterations in their blood flow and oxygen consumption are early indicators of renal dysfunction.
Preclinical studies in various animal models have validated the use of ¹¹C-acetate as a tracer for both renal perfusion and metabolism. In a study involving dogs, it was determined that ¹¹C-acetate has a single-pass renal extraction of 20-25%, indicating its potential as a perfusion tracer. Subsequent research has built upon this, demonstrating a significant correlation between the influx rate of ¹¹C-acetate and renal perfusion as quantified by [¹⁵O]H₂O PET. This suggests that a single ¹¹C-acetate PET scan could potentially provide information on both renal perfusion and oxidative metabolism, streamlining preclinical imaging protocols.
Studies in rodent models have provided further insights into the application of ¹¹C-acetate PET in the context of metabolic disease. In one study, male Sprague Dawley rats fed a high-fat diet exhibited increased renal uptake of ¹¹C-acetate, alongside decreased clearance rates. These findings are indicative of altered renal metabolism and function in the context of diet-induced obesity. This preclinical research underscores the utility of ¹¹C-acetate PET in investigating the renal complications of metabolic disorders.
The clearance of ¹¹C-acetate from the renal parenchyma, which reflects oxidative metabolism, has been shown to be a sensitive marker of renal health. In rodents, the tracer is cleared from the kidneys within an hour, with no urinary excretion observed, making it suitable for dynamic imaging studies of renal metabolism. Kinetic analysis of dynamic ¹¹C-acetate PET data can provide quantitative parameters, such as the rate constants K₁ (tracer delivery and extraction) and k₂ (tracer clearance), which are altered in the presence of renal disease.
| Animal Model | Parameter Assessed | Key Finding | Reference |
| Dogs | Renal Perfusion | 20-25% single-pass renal extraction of ¹¹C-acetate. | |
| Sprague Dawley Rats (on high-fat diet) | Renal Metabolism | Increased renal uptake and decreased clearance rates of ¹¹C-acetate. | |
| Rodents | Renal Clearance | Clearance from the kidneys within one hour with no urinary excretion. |
Advanced Imaging Methodologies and Data Analysis in Preclinical Pet with Sodium Acetate C 11
Positron Emission Tomography (PET) Imaging Modalities
PET imaging relies on the detection of coincident gamma rays emitted from positron-emitting radionuclides. For Sodium Acetate (B1210297) C-11, the radionuclide is Carbon-11 (B1219553) (¹¹C), which has a short physical half-life of approximately 20.4 minutes. This short half-life necessitates rapid synthesis, handling, and imaging protocols, making it well-suited for preclinical systems capable of high temporal and spatial resolution.
Small-Animal PET Imaging Techniques
Small-animal PET scanners are specifically designed for imaging rodents and other small research subjects. These systems are characterized by their high spatial resolution, typically in the sub-millimeter range, and high sensitivity, allowing for the detection of small amounts of radiotracer. This is critical for studying localized metabolic processes or subtle changes in tracer distribution.
Preclinical PET scanners, such as the microPET Focus or NanoPET/CT systems, enable dynamic data acquisition. They often incorporate a computed tomography (CT) component for anatomical correlation, facilitating precise localization of the radiotracer uptake within tissues and organs. Animals are typically anesthetized (e.g., with isoflurane) and positioned within the scanner's field of view to ensure optimal image quality and minimize motion artifacts. Data is acquired in list-mode, allowing for flexible reconstruction into dynamic image sequences.
Table 1: Typical Small-Animal PET Scanner Characteristics
| Feature | Typical Value (Example) | Source |
| Spatial Resolution | ~1 mm (FWHM) | snmjournals.org |
| Sensitivity | ~7.7% (at center FOV) | snmjournals.org |
| Detector Type | LSO/LYSO crystals | eanm.org |
| Anesthesia | Isoflurane | snmjournals.org, snf.ch |
| Imaging Mode | 3D | plos.org |
Dynamic PET Acquisition Protocols
Given the short half-life of Carbon-11, dynamic PET acquisition protocols are essential for capturing the rapid uptake, distribution, and clearance kinetics of Sodium Acetate C-11. These protocols involve acquiring a series of PET images over time, starting immediately after tracer injection. The temporal resolution of the scanner dictates the frame duration.
Protocols are typically designed with very short initial frames (e.g., 5-15 seconds) to capture the bolus passage and initial tissue uptake, followed by progressively longer frames (e.g., 30-60 seconds, and then several minutes) to monitor tracer retention and metabolism over the isotope's effective half-life. A total scan duration of 20 to 60 minutes is common, depending on the biological process being investigated and the tracer's metabolic fate. For instance, studies in rodents have employed protocols with initial frames of 5 seconds, followed by frames increasing in duration up to 60 seconds, for a total acquisition of 20 minutes snmjournals.org. Other studies may extend dynamic acquisition to 60 minutes or longer to capture later metabolic processes snmjournals.org, medwinpublishers.com.
Table 2: Example Dynamic PET Acquisition Protocol for [¹¹C]Acetate in Rodents
| Frame Duration (s) | Number of Frames | Cumulative Time (min) |
| 5 | 24 | 2.0 |
| 15 | 12 | 5.0 |
| 30 | 10 | 10.0 |
| 60 | 10 | 20.0 |
Quantitative Kinetic Modeling and Parameter Estimation
Quantitative kinetic modeling is employed to extract meaningful biological parameters from dynamic PET data. This involves fitting mathematical models to the time-activity curves (TACs) derived from regions of interest (ROIs) in the PET images, using the arterial input function as a driving term.
One-Tissue Compartmental Models
One-tissue compartmental models (1TCMs) are frequently used to describe the kinetics of tracers like this compound. A basic 1TCM for this compound typically represents the tracer's movement from the blood plasma into a single tissue compartment and its subsequent clearance or metabolism. The model usually involves two rate constants:
K₁: The influx rate constant, representing the transport of the tracer from the blood plasma into the tissue compartment. In the context of this compound, K₁ is often interpreted as the product of the extraction fraction and blood flow, reflecting both delivery and uptake efficiency medsci.org, nih.gov.
k₂: The efflux rate constant, representing the rate at which the tracer leaves the tissue compartment and returns to the plasma, or is metabolized and cleared. For this compound, k₂ can reflect the rate of oxidative metabolism via the tricarboxylic acid (TCA) cycle medsci.org, nih.gov.
More complex models, such as three-compartment models, may also be employed, particularly when accounting for distinct metabolic pathways or blood volume components snmjournals.org. However, the 1TCM provides a fundamental framework for understanding the primary uptake and clearance dynamics.
Table 3: Kinetic Parameters of [¹¹C]Acetate in Different Tissues
| Study Context | Tissue/Condition | K₁ (mL/cm³/min) | k₂ (min⁻¹) | Vₜ (mL/cm³) | Notes |
| Prostate Cancer | Prostate Cancer | 0.23 ± 0.09 | 0.20 ± 0.06 | 1.15 ± 0.30 | Uptake rate, oxidative metabolism, anabolic metabolism |
| Normal Tissue | 0.14 ± 0.05 | 0.17 ± 0.04 | 0.82 ± 0.25 | ||
| Liver Study | Normal Liver | 0.74 ± 0.39 | 0.76 ± 0.37 | N/A | K1: transport; k2: clearance/metabolism |
| Liver Tumors | 1.41 ± 0.52 | 0.71 ± 0.24 | N/A | K1 significantly higher in tumors |
Blood Volume Correction
A critical step in quantitative PET analysis is the correction for blood volume within the tissue ROI. Radioactivity detected in the vascular space of the tissue sample is not representative of the tracer's intracellular uptake or metabolic activity. Blood volume correction aims to subtract this intravascular signal, ensuring that the TAC accurately reflects the extravascular tracer concentration. This can be achieved by using a separate blood volume tracer or by estimating the blood volume fraction from the early phase of the tracer's TAC, assuming minimal tissue uptake in the initial seconds.
Input Function Derivation and Metabolite Correction
The accuracy of kinetic modeling is highly dependent on the precise determination of the input function (IF), which represents the concentration of the unmetabolized parent tracer in the arterial plasma over time.
Input Function Derivation: In preclinical studies, obtaining an arterial input function can be challenging. While direct arterial blood sampling is the gold standard, it is invasive. Alternative methods include using venous blood samples, which have shown good correlation with arterial samples for [¹¹C]acetate snmjournals.org, or employing image-derived input functions (IDIF) from vascular regions like the left ventricle snmjournals.org.
Metabolite Correction: this compound is rapidly metabolized in vivo, primarily into [¹¹C]CO₂ nih.gov, nih.gov. Kinetic models require the concentration of the parent tracer. Therefore, metabolite correction is essential. This involves analyzing blood samples collected over time to determine the fraction of the injected radioactivity that remains as the parent tracer. This fraction is then applied to the plasma input function to derive a metabolite-corrected input function. Studies have demonstrated that the rate of [¹¹C]CO₂ appearance in blood following [¹¹C]acetate administration is significant nih.gov.
Compound Names:
this compound
[¹¹C]acetate
[¹¹C]acetyl-CoA
[¹¹C]CO₂
Quantification of Tracer Washout and Retention
Understanding the dynamic behavior of [¹¹C]acetate within tissues is vital for elucidating its metabolic fate and functional role. Kinetic modeling approaches are employed to quantify tracer washout and retention, providing parameters that reflect underlying biological processes.
Kinetic Modeling: Dynamic PET imaging allows for the acquisition of time-activity curves (TACs) from specific regions of interest (ROIs) or voxels. These TACs represent the concentration of the radiotracer in the tissue over time. Kinetic models, such as one-tissue or multi-tissue compartment models, are fitted to these TACs to estimate rate constants that describe tracer transport and metabolism nih.govmedsci.orgsnmjournals.orgmedsci.org.
K1: Represents the tracer transport rate from the blood to the tissue nih.govmedsci.orgsnmjournals.org.
k2: Denotes the tracer clearance rate back to the plasma or efflux rate from the tissue nih.govsnmjournals.org.
k3: Reflects the rate of tracer metabolism within the tissue, often indicative of metabolic trapping nih.govmedsci.org.
Ki: Calculated as K1 * k3 / (k2 + k3), this parameter can represent the local metabolic rate of acetate nih.gov.
VT: Represents the total distribution volume, encompassing both tissue and blood compartments, and can reflect anabolic metabolism or carbon retention medsci.org.
Studies have shown that in aggressive cancer cells, such as PC3 cells compared to DU145 cells, there is a higher extraction and retention rate of [¹¹C]acetate, correlating with faster kinetics medsci.org. In myocardial studies, K1 and k2 parameters are used to assess perfusion and washout, respectively snmjournals.org. In tumor tissues, retention of the tracer, often indicated by a slower washout (lower k2 or higher k3 relative to k2), suggests its incorporation into metabolic pathways like lipid synthesis rather than rapid oxidation snmjournals.org.
Image Analysis and Quantification Techniques
Quantitative analysis of PET data is essential for objective assessment and comparison across studies. Several standardized methods are widely used for [¹¹C]acetate PET imaging.
Standardized Uptake Value (SUV) Methodologies
The Standardized Uptake Value (SUV) is a commonly used semi-quantitative method to assess tracer concentration in tissues. It normalizes the radioactivity concentration in a region of interest (ROI) by the injected dose and the animal's body weight, allowing for comparisons between different animals and studies frontiersin.org.
Calculation: SUV is typically calculated as:
frontiersin.orgaacrjournals.org.
Application: In preclinical studies, SUV values are derived from defined volumes of interest (VOIs) drawn around tumors or specific organs snmjournals.orgnih.gov. For instance, in prostate cancer models, SUVmax values for tumors were reported to be significantly higher than in normal prostate tissue researchgate.net. Studies have also reported SUV ranges in various tumor models, such as 0.11 ± 0.01 for LAPC-4, 0.26 ± 0.06 for CWR-22, and 0.18 ± 0.02 for 22Rv1 prostate tumor models snmjournals.org. The timing of SUV measurement is critical, as [¹¹C]acetate uptake kinetics can vary, with later time points potentially reflecting lipid synthesis more accurately snmjournals.org.
Table 1: Representative SUV Values of [¹¹C]Acetate in Preclinical Models
| Model/Tissue | SUVmean/SUVmax | Time Post-Injection | Notes | Reference |
| Prostate Tumors (General) | 3.3–9.9 | 10–20 min | Range of SUVmax | nih.gov |
| Prostate Tumors (Specific) | 0.11 ± 0.01 | 20 min | LAPC-4 model | snmjournals.org |
| Prostate Tumors (Specific) | 0.26 ± 0.06 | 20 min | CWR-22 model | snmjournals.org |
| Prostate Tumors (Specific) | 0.18 ± 0.02 | 20 min | 22Rv1 model | snmjournals.org |
| Prostate Tumors (vs. Normal) | 4.4 ± 2.05 (Tumor) | 10-12 min | SUVmax, Tumor vs. Normal Tissue | researchgate.net |
| Prostate Tumors (vs. Normal) | 2.1 ± 0.94 (Normal) | 10-12 min | SUVmax, Tumor vs. Normal Tissue | researchgate.net |
Target-to-Background Ratio (TBR) Analysis
TBR analysis provides a measure of tracer uptake in a target region relative to a background or reference region, offering improved contrast and lesion detectability, especially when background uptake is significant snmjournals.orgsnmjournals.org.
Calculation: TBR is typically calculated by dividing the SUV of the target lesion (often SUVmax) by the SUV of a reference tissue or blood pool snmjournals.orgsemanticscholar.orgmdpi.com. For instance, in vascular imaging, the lesion SUVmax is divided by the mean SUV of the blood pool snmjournals.org.
Application: In studies of atherosclerotic plaque, a mean TBR of 2.5 ± 1.0 was reported for [¹¹C]acetate uptake in arterial lesions, indicating good vascular contrast. This was comparable to TBR values obtained with other tracers like [¹⁸F]FDG (1.57 ± 0.35) and [¹⁸F]sodium fluoride (B91410) (2.3 ± 0.7) snmjournals.orgsnmjournals.org. In hepatocellular carcinoma (HCC), TBR has also been used to assess tracer uptake relative to healthy liver parenchyma semanticscholar.orgmdpi.comresearchgate.net.
Table 2: Representative TBR Values in Studies
| Study Area | Tracer | TBR Value | Notes | Reference |
| Arterial Lesions | [¹¹C]Acetate | 2.5 ± 1.0 | Mean TBR, blood-pool corrected | snmjournals.orgsnmjournals.org |
| Arterial Lesions | [¹⁸F]FDG | 1.57 ± 0.35 | Mean TBR (abdominal aorta) | snmjournals.org |
| Arterial Lesions | [¹⁸F]NaF | 2.3 ± 0.7 | Mean TBR (mineral deposition) | snmjournals.org |
| HCC (vs. Liver) | [¹¹C]Acetate | Varies | TBR calculated as lesion SUVmax / healthy liver SUVmean | semanticscholar.orgresearchgate.net |
| HCC (vs. Liver) | [¹⁸F]FDG | Varies | TBR calculated as lesion SUVmax / healthy liver SUVmean | semanticscholar.orgresearchgate.net |
Volume-of-Interest (VOI) and Voxel-Based Statistical Analysis
VOI analysis involves delineating specific anatomical regions on PET images to extract quantitative data, such as mean SUV or kinetic parameters. Voxel-based statistical analysis allows for the identification of subtle regional differences in tracer uptake across the entire brain or organ.
VOI Placement: VOIs are typically drawn on coregistered anatomical images (CT or MRI) to ensure accurate anatomical localization nih.govspringermedizin.de. In preclinical studies, VOIs can be placed manually on identified lesions or organs, or generated using automated segmentation tools medsci.orgsnmjournals.orgaacrjournals.org. Reference VOIs in normal tissues are often used for normalization or comparative analysis nih.govspringermedizin.de.
Voxel-Based Analysis: Techniques like Statistical Parametric Mapping (SPM) enable voxel-wise comparisons of tracer uptake between groups (e.g., patients vs. controls) or between different time points nih.govdiva-portal.org. This method can reveal spatially distributed patterns of altered metabolism or perfusion that might be missed by traditional VOI analysis alone. For example, in multiple sclerosis (MS) studies, voxel-based analysis identified widespread white matter regions with increased [¹¹C]acetate uptake in patients compared to healthy volunteers nih.gov.
Co-registration with Anatomical Imaging (e.g., CT, MRI)
The fusion of PET data with anatomical imaging modalities like CT or MRI is fundamental for precise localization of tracer uptake and for improving the accuracy of quantitative analysis.
Anatomical Localization: Co-registration allows for the precise overlay of metabolic or functional PET information onto detailed anatomical structures provided by CT or MRI. This is crucial for identifying the exact location of tumors, lesions, or specific tissue types within an organ medsci.orgsnmjournals.orgnih.govsnmjournals.orgmdpi.comspringermedizin.denih.gov. For example, MRI is often used to delineate prostate tumors for accurate VOI placement on [¹¹C]acetate PET scans medsci.orgplos.org.
Improved Quantification: Anatomical information aids in the correction for partial volume effects, especially in small preclinical models where tissue structures are minute and PET scanner resolution can lead to spill-in or spill-out of radioactivity from adjacent regions nih.govaacrjournals.orghug.ch. Hybrid PET/CT and PET/MRI systems facilitate seamless co-registration and simultaneous acquisition, enhancing workflow and data quality hug.ch.
Comparative Preclinical PET Tracer Studies
[¹¹C]acetate is often compared with other PET tracers, particularly [¹⁸F]FDG, to leverage their complementary metabolic information and to identify specific applications where [¹¹C]acetate offers advantages.
[¹¹C]Acetate vs. [¹⁸F]FDG: While [¹⁸F]FDG targets glucose metabolism and is widely used, certain tumors, especially well-differentiated hepatocellular carcinomas (HCCs) and some prostate cancers, exhibit low [¹⁸F]FDG uptake due to altered glucose metabolism or high expression of glucose-6-phosphatase thno.orgnih.govthno.org. In these cases, [¹¹C]acetate, which reflects fatty acid synthesis and tricarboxylic acid (TCA) cycle activity, can demonstrate higher sensitivity for tumor detection and characterization nih.govthno.orgnih.gov. For instance, [¹¹C]acetate has shown superior sensitivity over [¹⁸F]FDG in detecting primary prostate cancer and well-differentiated HCC nih.govthno.orgnih.gov. Studies also suggest that [¹¹C]acetate uptake can correlate with immune cell infiltration in HCC, offering insights into the tumor microenvironment that [¹⁸F]FDG may not capture researchgate.net. However, for aggressive, poorly differentiated tumors or distant metastases, [¹⁸F]FDG may sometimes show higher uptake nih.govnih.gov.
Other Tracers: [¹¹C]acetate has also been explored in comparison to other tracers for specific applications. In cardiovascular studies, it is compared with tracers like ¹⁵O-water for assessing myocardial blood flow snmjournals.org. In prostate cancer, it has been evaluated alongside [¹⁸F]choline medsci.org.
Table 3: Comparative Sensitivity of [¹¹C]Acetate vs. [¹⁸F]FDG in Specific Cancers
| Cancer Type | Tracer Comparison | Findings | Reference |
| Prostate Cancer | [¹¹C]Acetate vs. [¹⁸F]FDG | [¹¹C]Acetate showed higher sensitivity for primary prostate cancer detection. For local recurrence/lymph node mets, [¹¹C]acetate uptake was higher. | nih.gov |
| Hepatocellular Carcinoma (HCC) | [¹¹C]Acetate vs. [¹⁸F]FDG | [¹¹C]Acetate is more promising for well-differentiated HCC due to low [¹⁸F]FDG uptake. [¹¹C]Acetate sensitivity for primary HCC was higher. | thno.orgnih.gov |
| HCC (Immune Infiltration) | [¹¹C]Acetate vs. [¹⁸F]FDG | [¹¹C]Acetate uptake positively associated with immune cell infiltration (CD3+, CD8+); superior sensitivity in detecting immune infiltration. | researchgate.net |
| HCC (Mouse Model) | [¹¹C]Acetate vs. [¹⁸F]FDG | Hepatic [¹¹C]acetate metabolism elevated in HCC mice; [¹⁸F]FDG metabolism not significantly increased. | researchgate.net |
Comparison of [1-11C]Acetate with [18F]FDG in Metabolic Profiling
(This subsection's content is integrated into section 5.4 above for comprehensive comparison.)
Comparison with [11C]Choline in Preclinical Models
[11C]Choline is another PET tracer that targets cellular metabolism, specifically reflecting increased cell membrane synthesis, which is often upregulated in rapidly proliferating cancer cells capes.gov.brresearchgate.netfrontiersin.orgthno.orgamegroups.cn. When compared to [1-11C]Acetate, both tracers probe different aspects of tumor metabolism. While [1-11C]Acetate is linked to fatty acid synthesis and oxidative metabolism, [11C]Choline is associated with phospholipid biosynthesis capes.gov.brresearchgate.netfrontiersin.org.
In the context of prostate cancer, studies have shown comparable detection rates and uptake intensity between [1-11C]Acetate and [11C]Choline for primary tumors and metastases medsci.orgnih.govfda.gov. However, [1-11C]Acetate has demonstrated potential advantages, such as being less affected by androgen deprivation therapy (ADT) in prostate cancer models, suggesting its utility for monitoring tumor viability during or after ADT frontiersin.org. Furthermore, the correlation of [1-11C]Acetate uptake with fatty acid synthase (FASN) expression provides a direct link to lipid synthesis pathways, which are critical for tumor growth and aggressiveness frontiersin.orgsnmjournals.orgmedsci.org. While [11C]Choline is a valuable tracer for membrane synthesis, [1-11C]Acetate offers a complementary view of metabolic activity through fatty acid metabolism and oxidative pathways.
Table 2: Comparative Metabolic Profiling of [1-11C]Acetate and [11C]Choline in Preclinical Models
| Feature | [1-11C]Acetate | [11C]Choline |
| Primary Metabolic Pathway | Fatty acid synthesis, oxidative metabolism | Cell membrane synthesis (phospholipid biosynthesis) |
| Tumor Detection Rate | Comparable to [11C]Choline in prostate cancer medsci.orgnih.gov | Comparable to [1-11C]Acetate in prostate cancer medsci.orgnih.gov |
| Correlation with FASN | Yes frontiersin.orgsnmjournals.orgmedsci.org | No direct correlation |
| Response to ADT | Less affected frontiersin.org | Can be affected frontiersin.org |
| Key Applications | Prostate cancer, HCC, metabolic flux studies nih.govsnmjournals.orgmedsci.orgthno.org | Prostate cancer, liver cancer capes.gov.brthno.orgamegroups.cn |
Methodological Advancements in Data Processing
Accurate quantification of tracer uptake and distribution in preclinical PET studies with [1-11C]Acetate relies heavily on sophisticated data processing techniques. These methods aim to correct for physical and physiological factors that can distort the measured signal, ensuring reliable interpretation of metabolic and kinetic parameters.
[1-11C]Acetate undergoes rapid metabolism in vivo, primarily to [11C]CO2, which is then exhaled, and can also be incorporated into other metabolic products turkupetcentre.netresearchgate.netsnmjournals.org. The presence of these labeled metabolites in the blood and tissues can significantly impact the accuracy of kinetic modeling if not properly accounted for. The arterial input function, which is crucial for quantitative analysis, needs to reflect the concentration of the parent tracer ([1-11C]Acetate) rather than its metabolites.
To address this, metabolite-corrected arterial plasma time-activity curves (PTACs) are essential. This typically involves collecting arterial blood samples throughout the PET scan, analyzing them to determine the fraction of parent tracer versus metabolites, and then applying a correction factor to the measured arterial blood time-activity curve (BTAC) or using population-based metabolite correction functions derived from prior studies turkupetcentre.netnih.goved.ac.uked.ac.uk. For instance, studies have shown that correction for metabolites is necessary for adequate description of [1-11C]Acetate kinetics in prostate cancer nih.gov. The use of Patlak graphical analysis, a method for estimating tracer influx, has also been shown to provide accurate parameter estimates when appropriate metabolite correction is applied snmjournals.orgnih.gov.
Partial Volume Effect (PVE) and spill-over are significant sources of error in PET quantification, particularly in preclinical imaging where lesion sizes can be small and spatial resolution is limited. PVE occurs when the volume of interest (e.g., a small tumor or tissue region) is smaller than the effective resolution of the PET scanner, leading to a partial filling of the voxel with the tracer-containing tissue and partial filling with surrounding background activity. Spill-over refers to the activity from a highly concentrated region (e.g., blood pool) contaminating adjacent tissues.
For [1-11C]Acetate imaging, especially in organs like the heart, corrections for these effects are critical for accurate myocardial blood flow (MBF) quantification snmjournals.orgsnmjournals.orgvumc.nlahajournals.org. Studies have indicated that a single-tissue compartment model incorporating corrections for recirculating metabolites, partial volume, and spillover yields the most reliable results for MBF estimation nih.govvumc.nl. Methodologies for PVE correction can include geometric transfer matrix methods, voxel-based approaches, or the use of recovery coefficients snmjournals.orgsnmjournals.orgahajournals.orgsnmjournals.org. Spill-over correction often involves techniques like cross-calibration or incorporating spillover parameters into kinetic models snmjournals.orgsnmjournals.orgvumc.nlahajournals.org. The development of specific PVE correction strategies for small-animal PET imaging is an ongoing area of research to improve the quantitative accuracy of tracers like [1-11C]Acetate snmjournals.orghug.ch.
Research Challenges and Future Directions for Sodium Acetate C 11
Optimization of Radiosynthesis for Enhanced Yield and Reduced Impurities
The short half-life of Carbon-11 (B1219553) (20.38 minutes) presents a significant challenge for the synthesis of ¹¹C-acetate, demanding rapid and efficient production methods to achieve high radiochemical yields and purity. Current synthesis protocols, often based on the carboxylation of methylmagnesium bromide with ¹¹C-carbon dioxide, have been refined to achieve yields ranging from 35-72% decay-corrected, with radiochemical purities exceeding 95% within 15-25 minutes. snmmi.orgiaea.orgresearchgate.netresearchgate.netahajournals.orgnih.gov However, ongoing research aims to further enhance these yields and minimize impurities, such as irradiation-induced species, to ensure optimal tracer performance and patient safety. Efforts are focused on refining automated synthesis modules and exploring novel purification techniques to consistently produce high-specific-activity ¹¹C-acetate suitable for clinical applications. snmmi.orgresearchgate.net
Development of Advanced Automation and Miniaturization for On-Site Production
The requirement for an on-site cyclotron due to the short half-life of ¹¹C necessitates the development of robust, automated, and miniaturized synthesis systems for ¹¹C-acetate. Several automated synthesis platforms, including dedicated ¹¹C-acetate modules and multi-product modules, are available and have demonstrated reliable production of the tracer under Good Manufacturing Practice (GMP) conditions. researchgate.netresearchgate.netplos.orgllu.edu Miniaturization, particularly through microfluidic systems, offers potential advantages in terms of reduced reagent consumption, faster reaction times, and enhanced safety, making on-site production more accessible and efficient. dntb.gov.ua The development of these advanced systems is crucial for broadening the availability and accessibility of ¹¹C-acetate for clinical research and diagnostics.
Elucidation of Nuanced Metabolic Pathways in Specific Disease Contexts
¹¹C-acetate serves as a valuable tool for investigating metabolic pathways in various disease states. In cardiology, it is used to quantify myocardial oxidative metabolism, reflecting the heart's energy production through the tricarboxylic acid (TCA) cycle. oup.comahajournals.orgjacc.org In oncology, particularly in prostate cancer, ¹¹C-acetate uptake is correlated with increased fatty acid synthesis (FASN) and cytosolic acetyl-CoA synthetase (AceCS) expression, key pathways in cancer cell proliferation and lipid metabolism. medsci.orgnih.govmdpi.com Research is ongoing to further elucidate the specific metabolic roles of ¹¹C-acetate in different cancer types, such as hepatocellular carcinoma and brain tumors, and in neurological disorders like multiple sclerosis, where it may indicate astrocyte activation. researchgate.netresearchgate.netresearchgate.netnih.govsemanticscholar.org Understanding these nuanced pathways can provide deeper insights into disease progression and treatment response.
Expansion of Preclinical Model Applications
The application of ¹¹C-acetate in preclinical research models is vital for understanding disease mechanisms and evaluating therapeutic interventions before human trials. Studies have utilized ¹¹C-acetate PET in animal models to investigate cardiovascular diseases, cancer progression, and neuroinflammation. medsci.orgresearchgate.netresearchgate.net For instance, its use in preclinical cancer models helps correlate tracer uptake with specific molecular targets like FASN, aiding in the development of targeted therapies. medsci.org Expanding the use of ¹¹C-acetate in diverse preclinical models, including those for rare diseases or novel therapeutic targets, will be crucial for advancing our understanding of metabolic dysregulation and identifying new diagnostic or therapeutic strategies.
Integration with Multi-Modal Preclinical Imaging Approaches
Integrating ¹¹C-acetate PET with other preclinical imaging modalities, such as MRI and CT, offers a more comprehensive view of biological processes. Hybrid PET/CT scanners are routinely used, providing both functional metabolic information from PET and anatomical detail from CT. plos.orgmedsci.org The combination of ¹¹C-acetate PET with MRI, for example, can provide complementary information on tissue structure, function, and metabolism, enhancing the diagnostic capabilities in preclinical research. plos.orgclinicaltrials.gov Future directions involve optimizing the synergy between ¹¹C-acetate PET and other modalities to achieve a more holistic understanding of disease pathophysiology and treatment efficacy in preclinical settings.
Addressing Translational Research Gaps for Novel Preclinical Findings
Bridging the gap between preclinical findings and clinical application is a critical aspect of translational research for ¹¹C-acetate. While preclinical studies demonstrate its potential, challenges remain in translating these findings to human patients. These include standardizing synthesis and imaging protocols, validating kinetic models across different disease contexts, and overcoming the logistical hurdles associated with cyclotron dependency. nih.gov Further research is needed to address these translational gaps, ensuring that preclinical insights into ¹¹C-acetate metabolism translate into reliable clinical diagnostic tools and therapeutic monitoring strategies.
Q & A
Q. What distinguishes C-11 acetate from other PET tracers in assessing myocardial oxidative metabolism?
C-11 acetate is uniquely suited for quantifying myocardial oxidative metabolism due to its direct incorporation into the tricarboxylic acid (TCA) cycle. The tracer’s clearance rate (kmono) is a robust proxy for myocardial oxygen consumption, validated in clinical studies using software like Carimas. Its reproducibility is exceptional, with intra- and inter-observer intraclass correlation coefficients (ICCs) exceeding 0.96, even among users with varying experience levels .
Q. How does C-11 acetate uptake correlate with tumor biology in prostate cancer?
C-11 acetate targets upregulated fatty acid synthase (FAS) activity in prostate cancer cells. While its sensitivity for detecting recurrent disease ranges from 64% (local recurrence) to 82% (distant metastases), specificity is limited by overlap in uptake between malignant tissue, benign hyperplasia, and normal prostate. Elevated PSA levels (>1 ng/dL) improve detection sensitivity by 35%, making it critical to stratify patients based on biochemical recurrence profiles .
Advanced Research Questions
Q. What methodological considerations ensure reproducibility in C-11 acetate PET analysis for myocardial studies?
Key factors include:
- Standardized protocols : Dynamic imaging over 29 minutes post-injection (10×10 s, 1×60 s, 5×100 s frames) to capture tracer kinetics .
- Software calibration : Carimas software reduces observer bias, with coefficients of repeatability ≤11.2% for kmono quantification .
- Region-of-interest (ROI) analysis : Global and segmental (17-segment AHA model) assessments minimize variability, particularly in the left anterior descending artery (LAD) territory .
Q. How can researchers address contradictions in C-11 acetate specificity between prostate cancer and benign tissues?
- Dual-tracer protocols : Combining C-11 acetate with F-18 FDG or PSMA tracers improves differentiation of malignant vs. benign lesions .
- Time-activity curves (TACs) : Early-phase imaging (e.g., 10–15 minutes post-injection) may reduce false positives from inflammatory uptake .
- Histopathological correlation : Meta-analyses show specificity improves from 60% (patient-based) to 76% (lesion-based) when PET findings are validated against biopsy .
Q. What are the advantages and limitations of using kmono index versus compartmental models in C-11 acetate kinetics?
- kmono : A mono-exponential clearance rate constant is simpler to compute and less sensitive to hemodynamic variability. It shows strong agreement (R² >0.94) with reference methods in global myocardial assessments .
- Compartmental models : While one-tissue models (e.g., Timmer et al., 2011) offer finer metabolic resolution, they require longer scan times and complex parameter fitting, limiting clinical utility .
Q. How does C-11 acetate PET inform therapeutic decision-making in recurrent prostate cancer?
C-11 acetate PET identifies oligometastatic disease (e.g., solitary lymph node or bone metastases) in 55% of patients with biochemical recurrence, enabling targeted radiotherapy or surgery. In post-prostatectomy cohorts, detection rates for nodal metastases are 20% higher than in post-radiation patients, underscoring its role in salvage therapy planning .
Q. What strategies improve the diagnostic accuracy of C-11 acetate in hepatocellular carcinoma (HCC)?
- Dual-phase imaging : Early (5–10 minutes) and delayed (15–20 minutes) acquisitions differentiate HCC (87% sensitivity) from benign lesions like focal nodular hyperplasia.
- Tracer synergy : Combining C-11 acetate (superior for well-differentiated tumors) with F-18 FDG (better for poorly differentiated HCC) achieves comprehensive tumor characterization .
Q. How do hemodynamic parameters influence C-11 acetate kinetics in post-infarct myocardium?
Post-infarct washout rates correlate with the product of heart rate and blood pressure (r = 0.72, p <0.01). Delayed reperfusion (>6 hours post-infarct) reduces kmono by 22%, reflecting impaired oxidative metabolism salvageability. These findings emphasize the need for time-resolved imaging in acute coronary syndromes .
Q. What are the implications of C-11 acetate’s short half-life (20 minutes) for experimental design?
- Logistical constraints : Requires on-site cyclotron and rapid tracer synthesis, limiting multi-center trials.
- Timing optimization : Dynamic scans must commence immediately post-injection to capture peak myocardial uptake (2–4 minutes).
- Alternative tracers : F-18 acetate (110-minute half-life) is under investigation but shows unfavorable biodistribution (e.g., skeletal uptake) in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
